4,16-Androstadien-3-one, commonly known as Androstadienone (AND), is an endogenous steroid belonging to the 16-androstene class that has attracted significant scientific interest for its potential pheromone-like activities in humans [1]. This compound is characterized by its unique structure and presence in human biological secretions, particularly in male sweat and other bodily fluids [2].
Table 1: Fundamental Chemical Properties of Androstadienone
| Property | Specification |
|---|---|
| Systematic Name | (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
| Alternative Name | Androsta-4,16-dien-3-one |
| Chemical Formula | C₁₉H₂₆O |
| Molecular Weight | 270.416 g·mol⁻¹ |
| CAS Registry Number | 4075-07-4 |
| Chemical Structure | Decahydrocyclopenta[a]phenanthren-3-one backbone with conjugated double bonds at positions 4 and 16 |
Androstadienone is structurally related to androgen sex hormones but notably does not exhibit androgenic or anabolic effects despite this structural similarity [1]. This dissociation between structural classification and biological activity makes it a particularly interesting subject for pharmacological research.
The biochemical pathway of androstadienone synthesis involves several key enzymatic transformations. Research indicates that in human testicular homogenates, Androstadienone is synthesized from pregnenolone in a single-step conversion rather than through separate intermediates, through what is known as the 16-ene-synthetase process [3].
Figure 1: Biosynthetic pathway of Androstadienone and related 16-androstenes in human testicular homogenates. Key enzymes involved in the transformations are shown along the arrows [1] [3].
The metabolic fate of androstadienone involves conversion to more potent and odorous compounds, including androstenone via the enzyme 5α-reductase, which can subsequently be transformed into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase [1]. This metabolic pathway suggests a potential mechanism for the amplification of pheromonal signaling in biological systems.
Androstadienone demonstrates significant effects on the human central nervous system, particularly in regions associated with social and emotional processing. Neuroimaging studies have consistently shown that exposure to androstadienone activates the anterior hypothalamus, a region known to contain sexually dimorphic nuclei and to be highly involved in reproductive behavior [4] [5].
Table 2: Documented Neurophysiological Effects of Androstadienone Exposure
| Effect Domain | Observed Response | Subject Population | Significance |
|---|---|---|---|
| Hypothalamic Activation | Significant activation in anterior hypothalamus | Heterosexual women, homosexual men | Suggests specialized processing of chemosensory signals [5] |
| Mood Modulation | Reduction of nervousness, tension, and negative affective states | Primarily heterosexual women | Picogram quantities sufficient to alter mood states [1] [6] |
| Cognitive Influence | Attunement to emotional information | Both men and women | May specifically enhance attention to emotional stimuli [1] |
| Autonomic Regulation | Altered cortisol levels | Women exposed to male sweat | Demonstrated endocrine effects [1] |
The neural response to androstadienone appears to be sexually dimorphic and potentially related to sexual orientation. Research has demonstrated that homosexual men and heterosexual women show similar patterns of hypothalamic activation in response to androstadienone, which differs from the response pattern observed in heterosexual men [5]. This differential activation suggests a link between sexual orientation and hypothalamic neuronal processes, though the exact mechanism remains under investigation.
The perception of androstadienone involves specific olfactory receptors, with significant individual variation in sensitivity. Research has identified OR7D4 as a human odorant receptor selectively activated in vitro by androstadienone and the related compound androstenone [5]. Genetic variation in the OR7D4 gene accounts for a significant proportion of the variance in perceived intensity and pleasantness of these steroidal odors, with common variants (OR7D4 WM) containing non-synonymous single nucleotide polymorphisms that impair receptor function [5].
Positron Emission Tomography (PET) has been extensively employed to investigate the neural processing of androstadienone. The standard experimental protocol involves:
Subject Selection and Grouping: Participants are typically grouped by sex and sexual orientation (heterosexual men, heterosexual women, homosexual men) to examine dimorphic responses [5].
Stimulus Administration: Androstadienone is delivered in odorless air at picogram to nanogram quantities, with rigorous controls including clean air and other odorants (e.g., vanillin, acetone) for comparison [4].
Image Acquisition: Subjects undergo PET scanning with ¹⁵O-labeled water (¹⁵O-H₂O PET) to measure regional cerebral blood flow during stimulus exposure [4].
Data Analysis: Statistical parametric mapping is used to identify regions of significant activation, with particular focus on hypothalamic and olfactory processing regions [4] [5].
Figure 2: Experimental workflow for neuroimaging studies of Androstadienone effects using PET methodology [4] [5].
Studies examining behavioral effects of androstadienone employ carefully controlled paradigms:
Mood Assessment: Standardized psychological scales are administered before and after exposure to quantify changes in tension, nervousness, and other negative feeling states [1] [6].
Cognitive Testing: Attention to emotional information is assessed through emotional Stroop tasks or similar paradigms that measure attentional bias toward emotional stimuli [1].
Psychophysiological Measures: Autonomic nervous system responses including skin conductance, heart rate variability, and cortisol levels are monitored to assess physiological arousal [1] [4].
Critical methodological considerations include the gender of the experimenter, as effects have been shown to manifest specifically when testing is conducted by male experimenters in studies with female participants [1]. Additionally, the use of double-blind, placebo-controlled designs is essential to minimize potential experimenter bias.
While androstadienone has been frequently described as a "putative human pheromone" in the scientific literature, this classification remains inconclusive according to recent critical assessments [2]. The existing evidence demonstrates that androstadienone:
However, conclusive evidence establishing androstadienone as a true pheromone in humans according to the strict biological definition is still lacking. The compound is more accurately described as a pheromone-like compound or chemosignal that modulates human neurophysiology and behavior [2].
Current research on androstadienone faces several methodological challenges that limit the comparability and interpretation of findings:
Lack of Standardization: Significant variability exists in stimulus concentrations, delivery methods, and control conditions across studies [2].
Individual Differences: Genetic variation in olfactory receptors, hormonal status of participants, and prior exposure history create substantial interindividual variability in responses [5].
Contextual Factors: Experimental context, including the gender of experimenters and laboratory setting, significantly influences outcomes but is not consistently controlled [1] [2].
Future research directions should prioritize methodological standardization, examination of dose-response relationships, and exploration of potential clinical applications leveraging the mood-modulating effects of androstadienone [2].
The table below summarizes the calculated physical properties for Androstadienone (CAS 4075-07-4) from an EPI Suite model [1].
| Property | Value (Estimated) | Method / Notes |
|---|---|---|
| Molecular Formula | C19H26O | - |
| Molecular Weight | 270.42 g/mol | - |
| Melting Point | 122.98 °C | Mean or Weighted MP |
| Vapor Pressure (at 25 °C) | 2.22 x 10-5 mm Hg 0.00297 Pa | Modified Grain method | | Log KOW (Octanol-Water Partition Coef.) | 4.59 | KOWWIN v1.67 | | Water Solubility (at 25 °C) | 2.175 mg/L | WSKOWWIN v1.41 (from Log KOW) | | Henry's Law Constant | 8.48 x 10-5 atm-m3/mol | Bond SAR Method |
The values in the table are estimates generated by predictive software. For critical research and development work, experimental determination is highly recommended.
For a comprehensive characterization, you could follow the workflow below to experimentally determine the key properties and assess the compound's stability.
The available data is limited to a single computational source. For robust research, I suggest you:
The cyclopenta[a]phenanthren-3-one structure represents a fundamental scaffold in steroid-like compounds with significant implications in chemical carcinogenesis and drug development. This polycyclic framework consists of a phenanthrene core fused with a cyclopentane ring, creating a steroid-mimetic geometry that interacts with biological systems. The unique structural arrangement of this backbone enables specific interactions with cellular receptors and metabolic enzymes, particularly cytochrome P450 systems, leading to diverse biological activities ranging from mutagenic and carcinogenic properties to potential therapeutic applications [1] [2].
The core structure exhibits distinct regiochemical properties that differentiate it from typical polycyclic aromatic hydrocarbons. The keto group at position 3 and the specific ring fusions create molecular asymmetry that influences both metabolic fate and biological activity. Various methyl substituents at strategic positions (6-, 11-, or 12-) significantly alter the conformational preferences of dihydrodiol metabolites, ultimately determining the stereochemical outcome of metabolic activation and subsequent biological effects [1] [2]. These structural nuances explain why minor substitutions can dramatically shift compounds from non-tumorigenic to strongly carcinogenic profiles, making this backbone an important model for studying structure-activity relationships in chemical carcinogenesis.
The cyclopenta[a]phenanthren-3-one scaffold demonstrates diverse biological activities closely linked to specific substitution patterns. Research has revealed that certain derivatives function as potent mutagens and carcinogens, while closely related analogues show significantly reduced biological activity. For instance, the 11-methyl derivative (15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one) exhibits strong carcinogenic activity, whereas the 12-methyl analogue, despite similar structure, demonstrates markedly different biological effects [1]. These dramatic differences highlight the structural sensitivity of this scaffold and its nuanced interactions with biological systems.
The mutagenic potential of cyclopenta[a]phenanthrene derivatives has been extensively evaluated using Ames testing protocols with Salmonella typhimurium strains TA98 and TA100. Studies indicate that newly synthesized amino-derivatives of cyclopenta[c]phenanthrene exhibit significant mutagenic activity in both strains, particularly when tested with metabolic activation systems [3]. This mutagenicity directly correlates with the clastogenic potential of these compounds, as demonstrated by increased incidences of chromosomal damage in rainbow trout erythrocytes, suggesting these compounds can cause DNA damage and chromosomal abnormalities in multiple biological systems [3].
Table 1: Biological Activities of Key Cyclopenta[a]phenanthren-3-one Derivatives
| Compound | Tumorigenic Activity | Mutagenic Activity | Key Metabolic Features |
|---|---|---|---|
| 15,16-dihydrocyclopenta[a]phenanthren-17-one | Non-tumorigenic | Mutagenic | Forms syn-diol epoxide metabolite |
| 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one | Strong carcinogen | High | Forms anti-diol epoxide equivalent |
| 15,16-dihydro-12-methylcyclopenta[a]phenanthren-17-one | Non-tumorigenic | Not specified | Forms anti-diol epoxide |
| 15,16-dihydro-6-methylcyclopenta[a]phenanthren-17-one | Biologically inactive | Low | Forms 3,4-dihydrodiol with pseudo-diaxial conformation |
The biological activity of cyclopenta[a]phenanthren-3-one derivatives is governed by precise structure-activity relationships (SAR). Methyl group positioning creates steric influences that dictate the conformational preferences of dihydrodiol metabolites, which in turn determine the stereochemical course of subsequent epoxidation reactions [1] [2]. For instance, the 6-methyl derivative's biological inactivity directly results from its pseudo-diaxial conformation in the 3,4-dihydrodiol metabolite, which impedes proper metabolic activation to the ultimate carcinogenic diol-epoxide form [2].
The bay region geometry of these molecules plays a crucial role in their biological activity. Steric interactions and substitutions in this region influence the molecular planarity and accessibility to metabolic enzymes. Studies have shown that specific bay region distortions induced by methyl substitutions correlate with varying capacities to produce skin tumors in mice [3]. Additionally, the aryl hydrocarbon hydroxylase inhibitor 7,8-benzoflavone significantly inhibits the mutagenicity of certain derivatives, suggesting the involvement of specific cytochrome P450 enzymes in the metabolic activation of these compounds [3].
The metabolic activation of cyclopenta[a]phenanthren-3-one derivatives follows a sophisticated pathway that transforms initially formed intermediates into ultimate carcinogens. The initial metabolic step involves cytochrome P450-mediated formation of arene oxides, predominantly at the 3,4-position, which subsequently undergo hydrolysis by epoxide hydrolase to form trans-3,4-dihydrodiols [1] [2]. These dihydrodiol metabolites maintain specific conformational preferences—typically quasi-diequatorial orientations with 3R,4R configurations—that are essential for further activation [1].
The critical activation step involves secondary oxidation by cytochrome P450 enzymes to generate diol-epoxides, with the stereochemical outcome determining biological activity. The mutagenic but non-tumorigenic 15,16-dihydrocyclopenta[a]phenanthren-17-one undergoes stereospecific epoxidation to a syn-diol epoxide, while the 12-methyl derivative (non-tumorigenic) and 11-methyl derivative (strong carcinogen) both form anti-diol epoxide equivalents [1]. This divergence in metabolic fate based on minor structural modifications highlights the precision of enzymatic processing in determining carcinogenic outcomes.
Table 2: Metabolic Profiles of Cyclopenta[a]phenanthren-3-one Derivatives
| Metabolic Parameter | Enzymes/Pathways Involved | Biological Significance |
|---|---|---|
| Primary Oxidation | Cytochrome P450 monooxygenases | Forms arene oxides at 3,4-position |
| Dihydrodiol Formation | Epoxide hydrolase | Produces trans-3,4-dihydrodiol precursors |
| Conformational Preference | Molecular geometry | Quasi-diequatorial for active compounds; pseudo-diaxial for inactive |
| Diol-Epoxide Formation | Cytochrome P450 secondary oxidation | Stereochemistry determines ultimate carcinogenicity |
| Detoxification Pathways | Glutathione S-transferases, conjugation | Competes with activation pathways |
The conformational dynamics of dihydrodiol intermediates fundamentally govern the genotoxic potential of cyclopenta[a]phenanthren-3-one derivatives. Research has demonstrated that a diequatorial conformation in the 3,4-dihydro-3,4-diols is absolutely essential for metabolic activation to proceed to genotoxic diol-epoxides [2]. This spatial arrangement optimally positions the molecular framework for subsequent epoxidation at the adjacent bay-region double bond, facilitating formation of the ultimate mutagen in this series.
Conversely, derivatives such as the 6-methyl compound form 3,4-dihydrodiols that adopt a pseudo-diaxial conformation rather than the necessary pseudo-diequatorial arrangement, effectively preventing proper metabolic activation despite adequate formation of the proximate dihydrodiol precursor [2]. This conformational blockade explains the biological inactivity of the 6-methyl derivative and underscores the critical importance of three-dimensional molecular geometry in determining carcinogenic outcomes, beyond mere formation of putative metabolic intermediates.
Metabolic Activation Pathway of Cyclopenta[a]phenanthren-3-one Derivatives
The investigation of cyclopenta[a]phenanthren-3-one metabolism employs sophisticated in vitro systems to elucidate metabolic pathways and identify reactive intermediates. Standard protocols utilize hepatic microsomal preparations from rodent models, typically prepared through differential centrifugation of liver homogenates to isolate the endoplasmic reticulum fraction containing cytochrome P450 enzymes [1] [2]. These incubation mixtures typically contain microsomal protein (1-2 mg/mL), NADPH-generating system (1-2 mM NADP+, 10 mM glucose-6-phosphate, and 1-2 IU glucose-6-phosphate dehydrogenase), magnesium chloride (5-10 mM), and the substrate compound (50-200 μM) in potassium phosphate buffer (50-100 mM, pH 7.4).
Incubations proceed for 30-60 minutes at 37°C with constant shaking under aerobic conditions, followed by termination through organic solvent extraction (typically ethyl acetate or dichloromethane). Metabolic profiles are analyzed using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, with metabolite structures confirmed through mass spectrometric analysis and comparison with synthetic standards [1]. For dihydrodiol metabolite characterization, researchers often employ chiral stationary phases to determine absolute configurations and assess conformational preferences through NMR spectroscopy, particularly analyzing coupling constants to deduce dihedral angles and spatial arrangements [2].
The mutagenic potential of cyclopenta[a]phenanthren-3-one derivatives is quantitatively evaluated using the Ames Salmonella/microsome test according to standardized protocols [3]. The assay employs histidine-dependent Salmonella typhimurium strains TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively. Testing incorporates metabolic activation systems, typically Aroclor 1254-induced rat liver S9 fraction (containing cytochrome P450 enzymes), prepared from Sprague-Dawley rats treated with Aroclor 1254 (500 mg/kg) five days before liver collection.
The standard protocol includes:
A compound is considered mutagenic when it induces a dose-dependent increase in revertant colonies (typically ≥2-fold over solvent control) with reproducible results across multiple experiments [3]. For cyclopenta[a]phenanthrene derivatives, specific attention is paid to the effect of 7,8-benzoflavone inhibition, which helps characterize cytochrome P450 involvement in metabolic activation [3].
The cyclopenta[a]phenanthren-3-one backbone serves as a versatile scaffold for designing compounds with targeted biological activities, particularly in endocrine therapy and cancer treatment. Recent developments have explored specific substitutions that modulate receptor binding while reducing genotoxic potential. For instance, the compound (5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-difluorobenzyl)oxy]ethyl}-17-hydroxy-10-methylhexadecahydro-3H-cyclopenta[a]phenanthren-3-one represents a sophisticated derivative designed as an androgen receptor modulator with potential therapeutic applications [4].
Advanced structural modifications include:
These structural optimizations have yielded compounds with favorable ADMET profiles, including predicted blood-brain barrier permeability, CYP450 interaction patterns, and reduced Ames test positivity, suggesting retained biological activity with diminished genotoxic risk [4]. The computational prediction of these properties enables rational design of derivatives with optimized therapeutic indices.
Advanced derivatives of the cyclopenta[a]phenanthren-3-one scaffold undergo comprehensive biological profiling to assess their therapeutic potential and safety parameters. For the androgen receptor-targeting compound DB07717, detailed in silico predictions reveal favorable drug-like properties, including high gastrointestinal absorption, blood-brain barrier penetration, and moderate protein binding characteristics [4]. These computational assessments guide further development decisions and potential indication targeting.
The pharmacological characterization of these compounds includes:
These comprehensive evaluations ensure that promising derivatives advance with thorough understanding of their mechanistic profiles and potential safety concerns, facilitating rational development decisions for cyclopenta[a]phenanthren-3-one-based therapeutics [4].
The cyclopenta[a]phenanthren-3-one steroid backbone represents a privileged structure with significant importance in both chemical carcinogenesis and drug development. The precise structure-activity relationships governing metabolic activation and biological effects provide valuable insights for designing compounds with targeted properties. Future research directions should focus on rational drug design approaches that leverage the extensive metabolic knowledge to create derivatives with maintained therapeutic activity but reduced genotoxic potential.
The table below summarizes the key findings and methodological approaches from recent and significant studies on androstadienone.
| Effect Category | Reported Findings | Contradictory Evidence & Methodological Notes |
|---|
| Physiological Effects | • Increased salivary cortisol levels in women [1] [2]. • Sex-specific activation of brain regions (e.g., hypothalamus, fronto-temporal regions) linked to social cognition and attention [3] [1] [2]. | • Effects are not always replicated [3]. • Hormonal responses can be context-dependent and vary with the menstrual cycle [2]. | | Cognitive & Perceptual Effects | • Modulates attention towards emotional information [4] [2]. • Influences perception of facial attractiveness; some studies found it increases women's ratings of male face attractiveness [2] [5]. | • Other studies found no specific effect on the perception of opposite-sex attractiveness [6] [2]. • Effects can be subtle and dependent on the gender of the experimenter [2]. | | Behavioral Effects | • In men, exposure increased cooperative behavior in economic decision-making tasks (Ultimatum and Dictator Games) [1]. • Can influence mood, often reducing negative feelings and increasing positive mood in women [4] [2]. | • Does not lead to overt, direct behavioral changes [4]. • Many early behavioral studies, like menstrual synchrony, have been criticized for statistical errors and failed replications [6] [7]. |
A 2013 study provides a robust example of a double-blind, placebo-controlled experiment investigating androstadienone's effect on male social behavior [1]. The following diagram outlines the experimental workflow.
Experimental workflow for assessing androstadienone's behavioral effects in males [1]
Key Methodological Details:
The exact mechanism by which androstadienone might exert its effects is not fully understood. The following diagram synthesizes the leading hypotheses from the literature.
Proposed neurobiological pathway for androstadienone signal processing [3] [8] [2]
Critical Pathway Notes:
Androstadienone (androsta-4,16-dien-3-one) is a endogenous steroid belonging to the 16-androstene class that has gained significant research interest due to its potent pheromone-like activities in humans despite its lack of androgenic or anabolic effects [1]. This steroid is synthesized from androstadienol through the action of 3β-hydroxysteroid dehydrogenase and can be further converted into androstenone (a more potent and odorous pheromone) by 5α-reductase [1]. Androstadienone is related to the androgen sex hormones but represents an interesting branch of testosterone metabolism that appears to have evolved specialized functions in chemical signaling rather than direct hormonal activation.
Research indicates that androstadienone is found in male axillary sweat and serves as a putative human pheromone that can modulate psychological and physiological responses in conspecifics [2]. Unlike classical androgens that bind to androgen receptors to exert their effects, androstadienone appears to operate through alternative mechanisms including potential interactions with olfactory receptors and modulation of neuroendocrine functions [3]. This technical review comprehensively examines the current state of knowledge regarding androstadienone's metabolic pathways, quantitative characteristics, experimental approaches for its study, and known biological functions, with particular emphasis on implications for drug development and therapeutic targeting.
The metabolic pathways governing androstadienone biosynthesis and conversion represent complex biochemical processes that occur primarily in steroidogenic tissues. Understanding these pathways is essential for contextualizing androstadienone's biological significance and research applications.
dot code for Androstadienone Metabolic Pathway
Figure 1: The metabolic pathway showing the biosynthesis of androstadienone from testosterone and its subsequent conversions to other pheromonal compounds. Key enzymes involved in each transformation are indicated.
The biosynthetic pathway of androstadienone begins with testosterone or its precursors undergoing specific enzymatic transformations. Research using human testicular homogenates has demonstrated that androstadienol serves as the immediate precursor to androstadienone, with the conversion catalyzed by 3β-hydroxysteroid dehydrogenase [4]. In experimental incubations of human testis homogenates with pregnenolone, androstadienol was identified as the major androst-16-ene metabolite, with androstadienone forming at approximately three times endogenous quantities (44 ± 10 ng/100 mg homogenate protein) [4]. This indicates that the pathway from pregnenolone to androstadienone represents a significant metabolic route in human testicular tissue.
The metabolic fate of androstadienone includes its conversion to 5α-androst-16-en-3-one (5α-androstenone) via 5α-reductase activity, which can then be further metabolized to 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase [1]. These subsequent metabolites demonstrate increased potency as pheromones compared to their precursors. Interestingly, studies using androstadienol as a substrate have demonstrated significant production of androstadienone (approximately 10 times greater than control incubations) along with smaller quantities of 5α-androst-16-en-3α- and 3β-ols at approximately twice endogenous quantities (5 ng/100 mg homogenate protein) [4]. This metabolic relationship highlights the interconnected nature of 16-androstene compounds in steroid signaling pathways.
Rigorous quantitative analysis is essential for understanding androstadienone's biological significance and potential therapeutic applications. The following comprehensive datasets compile empirical measurements from key experimental studies.
Table 1: Quantitative Measurements of Androstadienone in Experimental Studies
| Measurement Type | Experimental System | Concentration/Level | Experimental Context | Citation |
|---|---|---|---|---|
| Endogenous production | Human testis homogenates | 44 ± 10 ng/100 mg homogenate protein | Incubation with pregnenolone | [4] |
| Metabolite conversion | Human testis homogenates | 32 ± 1 ng/100 mg homogenate protein/h | Incubation with androstadienol | [4] |
| Behavioral study dosage | Human male subjects | 30 mg synthetic androstadienone | Intranasal administration | [2] |
| Sweat concentrations | Human male axillary sweat | Not quantitatively specified | Naturally occurring levels | [2] |
Table 2: Binding Characteristics and Receptor Interactions of Androstadienone and Related Metabolites
| Compound | Receptor/Target | Binding Affinity/Effect | Experimental System | Citation |
|---|---|---|---|---|
| 5α-androstenone | Cytosolic binding sites in human testis | Kα ≈ 8 nmol/L; ≈200 fmol/mg tissue | Human testis cytosolic fractions | [4] |
| Androstadienone | Olfactory receptor OR51E2/PSGR | Agonist activity | In silico and in vitro screening | [3] |
| Androstadienone | GABAA receptor | Positive allosteric modulation (indirect) | Cortical synaptoneurosomes | [5] |
| 3α-androstanediol | GABAA receptor | Decreased GABA-stimulated chloride influx | Cortical synaptoneurosomes | [5] |
The quantitative data reveal several important aspects of androstadienone biology. The significant production rate observed in testicular tissue incubations (44 ± 10 ng/100 mg homogenate protein from pregnenolone) indicates substantial enzymatic capacity for androstadienone synthesis in human reproductive tissues [4]. The binding affinity of the related compound 5α-androstenone to human testicular cytosolic fractions (Kα ≈ 8 nmol/L) suggests the presence of specific binding sites for 16-androstene compounds in steroidogenic tissues, though whether androstadienone shares this binding characteristic requires further investigation [4].
The use of supraphysiological doses (30 mg) in behavioral studies suggests that androstadienone's effects may be dose-dependent, with higher concentrations potentially required to elicit observable behavioral changes in experimental settings [2]. This has important implications for future research design and potential therapeutic applications, as dose-response relationships need to be carefully characterized. The identification of androstadienone as an agonist for olfactory receptor OR51E2/PSGR highlights a specific molecular mechanism through which this steroid metabolite may exert its physiological effects, particularly in the context of prostate physiology and cancer progression [3].
Standardized experimental protocols are crucial for advancing research on androstadienone and related metabolites. This section details key methodological approaches used in studying these compounds, from receptor screening to behavioral assessment.
The identification of olfactory receptor OR51E2 as a molecular target for androstadienone exemplifies the sophisticated approaches required for studying steroid metabolite signaling [3]. The experimental workflow for receptor screening involves multiple integrated techniques:
Homology Modeling: Researchers constructed a three-dimensional protein model of OR51E2 using Modeller v.9.14 based on the crystal structure of β2AR (4LDO). The model was refined through MAFFT sequence alignment and manual adjustment of conserved residues including Cys96-Cys178 to introduce disulfide bonds. Model quality was assessed using DOPE scores, with the best model (DOPE = -37275) selected for further analysis [3].
Virtual Library Screening: A library of >2,500 metabolites from the Human Metabolome Database (HMDB) was screened using ICM software. Docking simulations positioned ligands within a box (53Å × 50Å × 45Å grid) centered above Ser107 and Ala108 residues. The Score function calculated theoretical receptor-ligand binding energy, while the mfScore function employed knowledge-based potential derived from Protein Data Bank frequencies [3].
Experimental Validation: Potential ligands identified through virtual screening were validated using calcium mobilization assays in HEK-293 cells expressing OR51E2. This approach led to the identification of 24 novel agonists and 1 antagonist for OR51E2, including androstadienone-related metabolites such as 19-hydroxyandrostenedione [3].
Table 3: Experimental Protocol for Behavioral Assessment of Androstadienone Effects
| Protocol Step | Specifications | Purpose/Rationale |
|---|---|---|
| Subject Recruitment | 40 male participants, double-blind, placebo-controlled | Control for experimenter and participant bias |
| Compound Administration | 30 mg synthetic androstadienone in propylene glycol, intranasal application | Supraphysiological dose to ensure detectable effects |
| Behavioral Tasks | Ultimatum game and dictator game | Quantitative measures of cooperation and generosity |
| Hormonal Analysis | Salivary cortisol and testosterone measurements | Correlation of behavioral effects with endocrine changes |
| Statistical Analysis | Controlling for baseline testosterone levels | Isolate specific effects of androstadienone exposure |
The behavioral assessment of androstadienone employs well-established economic games that provide quantitative measures of social behavior [2]. In the ultimatum game, participants act as either Proposer or Responder bargaining over a fixed sum of money. Proposers make offers to Responders, who can either accept (both receive allocated amounts) or reject (neither receives anything). The dictator game simplifies this by having Proposers determine splits without Responder approval. These paradigms measure cooperation, fairness, and generosity in quantitatively comparable ways [2].
The experimental protocol includes careful hormonal monitoring to control for potential confounding factors. Salivary testosterone and cortisol levels are measured at multiple time points to account for individual differences in baseline hormone concentrations and stress responses. Statistical analyses then control for these baseline differences to isolate the specific effects of androstadienone exposure [2]. This methodological rigor is essential for distinguishing direct pheromone-like effects from general hormonal influences on behavior.
The elucidation of androstadienone biosynthetic pathways employs sophisticated analytical chemistry techniques [4]:
Tissue Incubation: Human testis homogenates are incubated with potential precursors (pregnenolone, 16-dehydropregnenolone, 5α-pregnane-3,20-dione, 3β-hydroxy-5α-pregnan-20-one, androstadienol) in the presence of NADPH to support enzymatic activity.
Metabolite Extraction and Purification: Following incubation, internal standards are added and metabolites are extracted using organic solvents, followed by purification through chromatographic methods.
GC-MS Analysis: Gas chromatography-mass spectrometry enables identification and quantification of metabolites. Analytes are identified by monitoring three principal ions at appropriate retention times, with quantification achieved through comparison with calibration lines for authentic steroid standards.
This methodological approach demonstrated that androstadienol serves as the major androst-16-ene metabolite of pregnenolone, with approximately seven times the control quantity produced in testicular incubations [4].
The biological functions of androstadienone extend beyond its initial characterization as a pheromone, with emerging research revealing roles in neuroendocrine regulation and potential pathological processes.
Androstadienone demonstrates potent pheromone-like activities in humans, despite its lack of classical androgenic effects [1]. Research has shown that androstadienone can significantly modulate social behavior, particularly in contexts involving cooperation and economic decision-making. Experimental evidence indicates that exposure to androstadienone increases cooperative behavior in men during economic games, even after controlling for baseline testosterone levels [2]. This effect manifests as larger monetary offers in ultimatum and dictator games, suggesting enhanced prosocial behavior following androstadienone exposure.
Beyond its effects on cooperation, androstadienone has been reported to produce significant reductions in negative feeling states including nervousness and tension, particularly in female subjects exposed to picogram quantities [1]. The compound also appears to direct attention specifically to emotional information, potentially enhancing social cognition through selective attentional modulation [2]. These psychological effects are complemented by physiological changes, including maintenance of increased salivary cortisol levels in women [2] and activation of brain regions linked to social cognition and attention [2]. Importantly, these effects appear to be context-dependent and influenced by factors such as the sex of both the subject and the experimenter [1].
dot code for Androstadienone Signaling Pathways
Figure 2: Proposed signaling mechanism for androstadienone through olfactory receptor OR51E2 activation, leading to neuronal trans-differentiation via the cAMP-PKA-CREB pathway.
The molecular mechanisms through which androstadienone exerts its effects involve complex signaling pathways that are still being elucidated. Evidence suggests that androstadienone can activate olfactory receptor OR51E2 (also known as PSGR, prostate-specific G-protein receptor), which is highly expressed in prostate tissue and shows increased expression in prostate cancer [3]. Activation of OR51E2 triggers a cAMP-mediated signaling cascade that ultimately leads to increased expression of neuronal markers and neuroendocrine trans-differentiation in prostate cancer cells [3]. This transition to a neuroendocrine phenotype represents a clinically significant transformation associated with the development of aggressive, treatment-resistant prostate cancer.
In neural contexts, androstadienone and related metabolites may influence GABAergic signaling through allosteric modulation of GABAA receptors [5]. Research has demonstrated that testosterone and its metabolites, including 3α-androstanediol, can decrease GABA-stimulated chloride influx in cortical synaptoneurosomes and reduce muscimol binding in the hippocampus [5]. These neuroactive properties may contribute to androstadienone's effects on mood, attention, and social behavior, positioning it as a potentially important neurosteroid with implications for neurological function and dysfunction.
Despite significant advances in understanding androstadienone biology, several important research gaps remain to be addressed:
Endogenous Production and Regulation: While androstadienone biosynthesis pathways have been partially characterized, the factors regulating its production and the tissue-specific distribution of its synthetic enzymes remain poorly understood [4]. Future research should employ more sensitive mass spectrometry techniques to quantify endogenous androstadienone levels across different tissues and physiological states.
Molecular Targets and Signaling: Although OR51E2 has been identified as a molecular target for androstadienone, the complete repertoire of receptors mediating its effects remains unknown [3]. Comprehensive receptor screening studies using improved homology models and functional assays would help identify additional molecular targets.
Therapeutic Applications: The potential therapeutic applications of androstadienone and its analogs remain largely unexplored [3] [2]. Future studies should investigate whether modulation of androstadienone signaling has translational potential for conditions ranging from social functioning deficits to hormone-dependent cancers.
Dose-Response Characterization: Current research lacks comprehensive dose-response relationships for androstadienone's effects [2]. Systematic dose-ranging studies would help clarify its physiological versus pharmacological actions and potentially identify therapeutic windows.
Addressing these research gaps would significantly advance our understanding of androstadienone's biological significance and potential applications in therapeutic contexts.
Androstadienone represents a fascinating example of a testosterone metabolite that has evolved specialized functions distinct from classical androgen signaling. Its roles in chemical communication, mood modulation, and social behavior highlight the diverse biological activities that steroid metabolites can possess. The experimental methodologies and quantitative data summarized in this review provide researchers with essential tools for advancing our understanding of this intriguing compound.
Androstadienone (AND), systematically known as androsta-4,16-dien-3-one, is an endogenous steroid belonging to the 16-androstene class that has been extensively investigated as a putative human pheromone with potent chemosensory activities [1]. This compound possesses the molecular formula C₁₉H₂₆O and a molar mass of 270.416 g·mol⁻¹ [1]. Androstadienone is naturally synthesized from androstadienol through the action of 3β-hydroxysteroid dehydrogenase and can be further metabolized into androstenone (a more potent and odorous compound) via 5α-reductase activity [1]. It is noteworthy that despite its structural relationship to androgen sex hormones, androstadienone does not exhibit significant androgenic or anabolic effects [1].
The compound occurs naturally in human biological fluids and secretions, with notably higher concentrations found in male secretions including sweat, semen, and axillary hair [2] [3] [4]. Ecological relevance is a key consideration in research methodologies, with studies typically using concentrations approximating those found in freshly produced apocrine sweat (mean ≈ 440 μM) [2]. Androstadienone functions as a non-competitive inhibitor of both 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase enzymes, with optimal activity within a pH range of 7.5–8.5 [5]. This inhibitory activity highlights its potential role in modulating steroidogenesis pathways and its significance as an intermediate in the synthesis of other biologically active steroid compounds [5].
A significant 2023 study with 206 participants demonstrated that androstadienone modulates human aggression in a striking sex-dependent manner [2]. The research distinguished between reactive aggression (emotional response to provocation) and proactive aggression (goal-directed aggressive behavior), revealing opposite effects in men and women. For male subjects, androstadienone exposure resulted in significant reductions in both reactive and proactive aggression compared to controls. Conversely, female subjects exhibited increased reactive aggression when exposed to the compound [2]. These effects occurred despite the olfactory stimuli not being explicitly discriminable, suggesting subconscious processing of this chemosignal. The findings indicate that androstadienone may function as a threatening signal of dominance that induces submissive and withdrawal responses in men during competitive social interactions while potentially facilitating defensive aggression in women [2].
Research has revealed that androstadienone significantly influences social decision-making and cooperative behaviors, particularly among men. A 2013 study employing behavioral game theory paradigms demonstrated that androstadienone exposure increases cooperation between men in economic decision-making tasks (ultimatum and dictator games) [6]. This effect remained significant after controlling for baseline testosterone levels, which themselves positively correlated with cooperative behavior [6]. Beyond laboratory settings, a 2023 population study with older adults (62-90 years) found that androstadienone sensitivity was associated with richer social lives, including more friends, increased communication with close social ties, and greater participation in organized social activities [7]. This suggests that androstadienone's social effects persist throughout the lifespan, even in post-reproductive years, and may function to enhance attention to emotional information and social cues rather than operating exclusively as a sexual signal [7].
Neuroimaging studies have identified fundamental sex differences in hypothalamic response to androstadienone. Initial research by Savic et al. demonstrated that androstadienone activates the anterior hypothalamus in heterosexual women but not in heterosexual men, who primarily show activation in traditional olfactory processing regions like the amygdala and piriform cortex [8] [4]. This sexual dimorphism appears to be developmentally established during early perinatal development rather than emerging during puberty, as evidenced by its presence in pre-pubertal children [4]. Furthermore, hypothalamic responsiveness to androstadienone appears to reflect gender identity rather than biological sex in some populations. Adolescent girls and boys with gender dysphoria showed hypothalamic responses that aligned with their experienced gender rather than their natal sex, suggesting a link between androstadienone processing and sexual differentiation of the brain [4].
Standardized olfactory stimulation methodologies are critical for androstadienone research. The compound is typically dissolved in propylene glycol with 1% v/v clove oil added as a masking agent [2]. Research-grade androstadienone is commercially available from suppliers such as Steraloids Inc. [4]. The most ecologically relevant concentration used in recent studies is approximately 500 μM, comparable to levels in freshly produced apocrine sweat [2]. Higher concentrations (e.g., 10 mM) have been used in neuroimaging studies to ensure robust activation patterns [4].
Stimulus presentation employs custom-built air-dilution olfactometers that deliver precise concentrations through tubing systems to participants' nostrils [4]. For control conditions, researchers use the carrier solution alone (1% v/v clove oil in propylene glycol) presented in identical containers to maintain blinding [2]. Participant screening includes assessment of olfactory function using standardized tests like the "Sniffin' Sticks" battery (32-item odor identification and threshold measurement) to ensure normal smell function [4]. To control for menstrual cycle effects, female participants are typically tested during the periovulatory phase (approximately day 14 of a normalized 28-day cycle) [2].
Aggression Measures: Studies employ specialized tasks to distinguish aggression types. The reactive aggression task typically involves responding to provocation where participants can administer aversive stimuli to a (fictional) counterpart when provoked. The proactive aggression task measures unprovoked, goal-directed aggressive behaviors where participants can use aggression to gain rewards or strategic advantages [2].
Economic Decision Games: The ultimatum game and dictator game quantitatively measure cooperation and generosity [6]. In the ultimatum game, participants act as proposers making offers to split money with responders who can accept or reject offers. The dictator game simplifies this by having proposers decide on splits without responder approval. These games provide measurable behavioral outcomes for cooperative behavior [6].
Emotional Attention Tasks: To assess subliminal emotional processing, researchers use modified dot-probe tasks or emotional Stroop tasks where participants respond to emotional stimuli (e.g., faces showing anger or happiness) presented below conscious awareness [7]. Response times and accuracy measures indicate attentional bias toward emotional content.
Functional magnetic resonance imaging (fMRI) protocols focus on hypothalamic activation in response to androstadienone exposure [4]. Studies typically employ block designs alternating between androstadienone and control odor presentation. Scanning parameters emphasize high-resolution imaging of hypothalamic regions, with analyses comparing activation between experimental and control conditions and between participant groups based on sex, sexual orientation, or gender identity [4]. Additional neuroimaging approaches include positron emission tomography (PET) and electroencephalography (EEG) to measure olfactory-evoked potentials, which can show gender-dimorphic changes following repetitive androstadienone exposure [9].
Table 1: Summary of Key Behavioral Findings Across Studies
| Study Focus | Participant Characteristics | Experimental Protocol | Key Findings | Effect Size/Statistical Significance |
|---|---|---|---|---|
| Aggression Modulation [2] | 206 participants (106 men, 100 women) | Double-blind, placebo-controlled; 500 μM AND vs control | Men: Reduced reactive & proactive aggression; Women: Increased reactive aggression | Significant sex × condition interaction (p < .05) |
| Cooperative Behavior [6] | 40 male participants | Double-blind; 30mg AND vs control; Ultimatum & dictator games | Increased cooperative offers in AND group | Effect remained after controlling for baseline testosterone (p < .05) |
| Social Behavior in Older Adults [7] | 2,086 older adults (62-90 years) | National representative survey; AND sensitivity assessment | AND sensitivity associated with more friends, communication, social activities | All p-values ≤ 0.05, adjusted for age and gender |
| Sexual Behavior in Older Adults [7] | Same as above (2,086 older adults) | AND sensitivity correlated with sexual behavior metrics | AND sensitivity associated with more recent sexual activity, sexual thoughts | All p-values ≤ 0.05 |
Table 2: Neuroimaging and Physiological Response Findings
| Response Measure | Male Response | Female Response | Special Populations | References |
|---|---|---|---|---|
| Hypothalamic Activation | Minimal activation | Significant activation | Gender dysphoric adolescents: Response aligned with experienced gender | [4] |
| Cortisol Levels | Variable effects | Maintained increased levels | Not reported | [6] |
| Olfactory Evoked Potentials | Different pattern post-exposure | Enhanced later components post-exposure | Later components associated with cognitive & perceptual operations | [9] |
| Autonomic Nervous System | Moderate sympathetic arousal | Increased sympathetic arousal | Context-dependent effects observed | [2] |
The diagram below illustrates the proposed pathway for androstadienone's bioactivity, from chemical detection to behavioral effects:
Proposed pathway for androstadienone's bioactivity, from chemical detection to behavioral effects
Androstadienone is detected primarily by the olfactory receptor OR7D4, which shows selective activation in response to this steroid and the related compound androstenone [8]. Genetic variation in OR7D4 accounts for significant individual differences in sensitivity to androstadienone, with specific polymorphisms (R88W, T133M) severely impairing receptor function and reducing perceptual sensitivity [8]. This initial binding triggers neural signaling that leads to hypothalamic activation in a sex-dependent manner, with women showing stronger responses than men [4]. The hypothalamus in turn modulates cortisol levels through HPA axis activation and influences social and emotional behaviors [6]. Parallel processing occurs through amygdala pathways involved in emotional stimulus processing [2]. The sexual dimorphism in this pathway appears to be developmentally established and may relate to fundamental differences in brain organization [4].
The following diagram represents a standard experimental workflow for androstadienone research:
Standard experimental workflow for androstadienone research
Despite considerable investigation, the classification of androstadienone as a definitive human sex pheromone remains inconclusive [3]. Current literature reveals several significant research gaps that require attention. There is a critical need for methodological standardization across studies, particularly in terms of concentration used, delivery mechanisms, and control conditions [3]. The field would benefit from rigorous dose-response studies to establish optimal concentrations for specific effects and better understanding of individual differences in sensitivity based on genetic factors like OR7D4 polymorphisms [8].
Future research should prioritize longitudinal studies to examine potential sensitization or desensitization effects with repeated exposure, as some evidence suggests that repetitive olfactory exposure to androstadienone causes hedonic shifts and gender-dimorphic changes in olfactory-evoked potentials [9]. Additionally, more research is needed to elucidate the precise neurobiological mechanisms translating androstadienone detection to behavioral effects, including potential interactions with hormonal states and other neurotransmitter systems [2] [7]. Investigation of androstadienone's potential therapeutic applications represents a promising avenue, particularly for conditions involving social dysfunction or emotional processing deficits [7]. However, such applications remain speculative without more rigorous basic research establishing mechanisms and replicating key behavioral effects.
For research and development purposes, one specific supplier was identified in the search results. Their details are summarized in the table below.
| Supplier Name | Chemical Specifications | Additional Services |
|---|
| Zhishang Chemical [1] | - Chemical Name: 4,16-Androstadien-3-one
Androstadienone is an endogenous steroid of the 16-androstene class and is widely studied as a putative human pheromone [2]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Biosynthesis & Presence | Synthesized from androstadienol; predominant androstene in male semen, axillary sweat, and skin surfaces [1] [3]. |
| Key Research Focus | Modulates mood, cognition, and physiology; effects are often context-dependent and sexually dimorphic [4] [5]. |
| Current Scientific Consensus | Considered a putative pheromone; conclusive evidence as a definitive human sex pheromone is still debated, and more research is needed [4]. |
Research indicates that Androstadienone can have a range of effects, particularly in the following areas:
If you are planning experiments, here are some commonly used methodologies from recent studies.
The following diagram outlines a general experimental workflow for studying Androstadienone, integrating the key phases from stimulus preparation to data analysis.
A general workflow for Androstadienone research
When procuring chemicals for research, it is crucial to exercise due diligence.
The following diagram outlines the key stages for obtaining the crystal structure of a cyclopenta[a]phenanthrene derivative.
The table below summarizes the experimental conditions and crystal parameters for several successfully characterized structures.
| Compound Description | Crystal System / Space Group | Unit Cell Parameters | Crystal Morphology | Data Collection Temperature | Refinement R-factor |
|---|
| C~36~H~52~FNO~3~ [1] | Orthorhombic P2~1~2~1~2~1~ (No. 19) | a = 7.8101(5) Å b = 13.1592(7) Å c = 30.5721(15) Å | Colourless block 0.14 × 0.13 × 0.10 mm | 293 K | R~1~ = 0.0488 | | C~36~H~42~O~2~ [2] | Monoclinic P2~1~/n (No. 4) | a = 9.0092(8) Å b = 9.4264(11) Å c = 17.2712(16) Å β = 96.156(8)° | Colourless block 0.15 × 0.12 × 0.10 mm | 150.00(10) K | R~1~ = 0.0509 | | C~37~H~53~FO~3~ [3] | Orthorhombic P2~1~2~1~2~1~ (No. 19) | a = 7.4716(8) Å b = 15.0009(15) Å c = 28.065(5) Å | Colourless block 0.15 × 0.13 × 0.12 mm | 293 K | R~1~ = 0.0643 |
This is the most common method used in the cited studies.
The parameters below are typical for modern laboratory instruments.
This process converts the diffraction data into an atomic model.
Androstadienone (AND, androsta-4,16-dien-3-one) is an endogenous steroid investigated for its potential role in human chemical communication [1] [2]. Precise quantification is essential for physiological studies, and Gas Chromatography-Mass Spectrometry (GC-MS) is the most cited and robust method for this analysis [3].
Proper sample collection and preparation are critical for accurate quantification of Androstadienone from biological matrices.
Table 1: Sample Collection and Handling Guidelines
| Matrix | Collection Method | Storage Conditions Prior to Analysis | Key Considerations |
|---|---|---|---|
| Axillary Sweat | Cotton pads on axillary skin surface [1] | Not specified in sources; recommend -20°C to -80°C | Large interindividual differences exist (avg. ~440 µM in fresh sweat) [1]. |
| Seminal Fluid | Liquid collection [1] | Not specified in sources; recommend -20°C to -80°C | One of the body fluids with the highest concentration of AND [1]. |
| Testicular Tissue | Homogenization in buffer with NADPH cofactor [3] | Process immediately for incubation | Incubations study biosynthesis from precursors like pregnenolone [3]. |
Extraction and Purification Workflow: The following general protocol is adapted from methodologies used in studying androgen biosynthesis in human testis [3]:
The experimental workflow for sample preparation can be visualized as follows:
GC-MS combines the separation power of gas chromatography with the precise identification capability of mass spectrometry.
Table 2: GC-MS Instrumental Parameters for Androstadienone Analysis
| Parameter | Configuration Guideline | Application Note |
|---|---|---|
| GC Column | Fused-silica capillary column | Standard for steroid separation [3]. |
| Ion Monitoring | Selective Ion Monitoring (SIM) | Monitor 3 principal ions for AND for high sensitivity and specificity [3]. |
| Identification | Retention time matching AND 3 monitored ions | Metabolites identified at the appropriate GC retention time [3]. |
| Quantification | Comparison with calibration lines of authentic AND | Use calibration lines prepared with internal standards [3]. |
Detailed GC-MS Protocol:
In biological systems, Androstadienone is part of a metabolic network. The following diagram summarizes key pathways and relationships based on research into its biosynthesis in human testis and its interaction with skin microflora [1] [3]:
Androstadienone (androsta-4,16-dien-3-one) is a endogenous steroid belonging to the 16-androstene class that has been investigated extensively for its potential pheromone-like activities in humans. This compound is chemically identified as (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one with a molecular formula of C₁₉H₂₆O and a molar mass of 270.416 g·mol⁻¹ [1]. Androstadienone is the most prominent androstene present on male human axillary hair and on the male axillary skin surface [2] [3], and it can also be found in other bodily fluids including semen [3] [4].
The steroid is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be subsequently converted into androstenone (a more potent and odorous compound) by 5α-reductase [1]. Androstadienone is considered a non-androgenic derivative of gonadal progesterone, meaning it does not exhibit significant androgenic or anabolic effects despite its structural relationship to androgen sex hormones [3] [1]. Its concentration in freshly produced apocrine sweat averages approximately 440 μM, with considerable interindividual variability observed across studies [3] [4]. This compound has demonstrated potent bioactivity at remarkably low concentrations, with effects observed in picogram (pg) quantities [2], suggesting a highly sensitive detection mechanism in recipients.
Research has consistently demonstrated that androstadienone produces differential effects based on the recipient's sex. Women exposed to androstadienone experience a significant reduction of nervousness, tension, and other negative feeling states [2] [1], while also showing heightened sympathetic arousal, maintained elevated cortisol levels, and promotion of positive mood states [3] [4]. Neuroimaging studies reveal that androstadienone induces hypothalamic activation in heterosexual women but not in heterosexual men, who primarily show activation in brain regions associated with the main olfactory system such as the piriform cortex and amygdala [5] [6]. This sex-specific response pattern appears to be established during early perinatal development rather than during puberty, as evidenced by its presence in pre-pubertal children [5] [6].
Androstadienone functions as a modulator pheromone that influences ongoing mood and attention during social interactions rather than triggering stereotyped behaviors [3]. It has been shown to enhance attention to emotional information [1] and influence social perception in gender-specific ways. For heterosexual women, androstadienone systematically biases perception toward interpreting biological motion as more masculine and emotionally receptive [3]. Recent research has also revealed that androstadienone modulates human aggression in a sex-dependent manner, reducing both reactive and proactive aggression in men while increasing reactive aggression in women [4]. Additionally, this compound affects cooperative behavior between men during decision-making tasks [4], indicating broader influences on social cognition beyond mating contexts.
Objective: To assess detection thresholds and hedonic perception of androstadienone in human subjects.
Materials and Preparation:
Procedure:
Data Analysis:
Objective: To quantify physiological responses to androstadienone exposure.
Materials:
Procedure:
Data Analysis:
Objective: To visualize central nervous system responses to androstadienone.
Materials:
Procedure:
Data Analysis:
Table 1: Key Quantitative Findings from Androstadienone Research
| Effect Category | Concentration Used | Population | Key Findings | Citation |
|---|---|---|---|---|
| Mood Modulation | 100 pg | 40 female subjects | Significant reduction in nervousness, tension, and negative feeling states | [2] |
| Cortisol Response | 250 μM | 37 female subjects | Increased cortisol levels in women | [4] [1] |
| Hypothalamic Activation | 10 mM | Heterosexual women | Significant hypothalamic response in women but not men | [5] [6] |
| Aggression Modulation | 500 μM | 206 participants (men/women) | Reduced aggression in men; increased reactive aggression in women | [4] |
| Attractiveness Perception | 200-700 μM | Women at speed-dating | Men rated as more attractive by women exposed to androstadienone | [3] [4] |
| Detection Threshold | Varying | General population | Large individual differences in sensitivity; ~30% exhibit specific anosmia | [7] |
Table 2: Physiological and Behavioral Effects of Androstadienone
| Parameter Measured | Effect in Women | Effect in Men | Notes |
|---|---|---|---|
| Hypothalamic activity | Increased activation [5] [6] | No activation or piriform/amygdala activation [5] [6] | Gender-specific pathway activation |
| Autonomic nervous system | Increased sympathetic arousal [3] [4] | Context-dependent effects [3] | Measured via skin conductance, respiration |
| Cortisol levels | Maintained elevated levels [4] [1] | No consistent effect | Sample collection at 0, 15, 30 min post-exposure |
| Social perception | Enhanced masculine perception [3] | Enhanced feminine perception with estratetraenol [3] | Point-light walker paradigm |
| Aggression | Increased reactive aggression [4] | Decreased proactive and reactive aggression [4] | Taylor Aggression Paradigm |
| Cooperative behavior | Limited effects | Increased cooperation [4] | Decision-making games |
Diagram 1: Experimental Workflow for Androstadienone Studies. This diagram illustrates the sequential protocol for conducting research on androstadienone effects, from participant screening through data analysis.
Diagram 2: Metabolic Pathway and Physiological Effects of Androstadienone. This visualization shows the biosynthetic pathway of androstadienone and its conversion to more potent derivatives, along with its diverse physiological effects.
Diagram 3: Sex-Differentiated Neural and Behavioral Response Pathways to Androstadienone. This diagram illustrates the distinct neurobehavioral response patterns observed in women and men following exposure to androstadienone.
Proper preparation of androstadienone solutions requires attention to several critical factors. Researchers should use high-purity androstadienone (≥98%) and prepare fresh solutions regularly due to potential degradation issues. The selection of an appropriate vehicle solution is essential, with propylene glycol being widely used [5] [4]. For studies requiring ecological relevance, concentrations between 200-700 μM approximate levels found naturally in male axillary secretions [3]. When masking the characteristic odor of androstadienone is necessary to eliminate cognitive bias, 1% v/v clove oil in propylene glycol has proven effective [4]. Delivery systems should ensure consistent stimulus presentation, with air-dilution olfactometers providing superior control over concentration and timing compared to simple swab or jar presentation methods [5].
Careful screening of participants is crucial for androstadienone research due to significant individual differences in sensitivity. Approximately 30% of the population exhibits specific anosmia to this compound [7], necessitating threshold testing prior to inclusion. Researchers should match experimental groups for age, hormonal status, and in female participants, menstrual cycle phase,
as these factors significantly influence responses to androstadienone [5] [4]. The sex and gender of both participants and experimenters should be carefully considered, as evidence suggests that responses can be modulated by the experimenter's sex [1]. For studies involving special populations such as gender dysphoric individuals, comprehensive assessment of gender identity and sexual orientation is recommended using standardized instruments [5] [6].
The subtle and context-dependent nature of androstadienone effects presents statistical challenges. Researchers should employ sufficient sample sizes to detect moderate effect sizes, with previous studies typically utilizing 40-50 participants per group [4]. The use of within-subjects designs can enhance statistical power, but must be carefully implemented to control for carryover effects through adequate washout periods or counterbalancing. For neuroimaging data, small volume correction focused on hypothalamic regions is recommended due to the small size of this structure and the resulting multiple comparison challenges [5] [6]. Researchers should also consider implementing mediation analyses to explore potential mechanisms linking physiological responses to behavioral outcomes.
Androstadienone (androsta-4,16-dien-3-one) is an endogenous steroid belonging to the 16-androstene class that has been described as having potent pheromone-like activities in humans [1]. This compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into the more potent and odorous pheromone androstenone by 5α-reductase [1]. As a putative human pheromone, androstadienone is found in various bodily secretions including male sweat, axillary hair, and semen [2] [1]. Despite its structural relation to androgen sex hormones, androstadienone does not exhibit significant androgenic or anabolic effects but rather demonstrates subtle modulatory effects on mood, attention, and social behavior [1].
Research indicates that androstadienone functions as a chemical signal that can influence psychological and physiological processes in conspecifics, even at concentrations below conscious detection thresholds [3]. The compound has been shown to modulate autonomic nervous system activity, affect hypothalamic function, and alter the pattern of luteinizing hormone (LH) and testosterone release in human males [2]. These effects appear to be mediated through interaction with the vomeronasal organ (VNO), which continues growing after birth and remains functional in adults despite previous beliefs that it was vestigial [2]. The following application notes provide detailed methodologies for investigating the behavioral and physiological effects of androstadienone in human subjects.
Androstadienone (CAS 4075-07-4) has a molecular formula of C₁₉H₂₆O and a molar mass of 270.416 g·mol⁻¹ [1]. For experimental use, researchers typically prepare solutions following established protocols that ensure stability and precise dosing:
Table: Androstadienone Administration Methods for Human Studies
| Method | Application Site | Volume/Concentration | Experimental Context |
|---|---|---|---|
| Direct VNO Application | Anterior nasal septum (VNO aperture) | Picogram quantities in 10μL | Autonomic and behavioral studies [2] |
| Upper Lip Application | Philtrum region below nostrils | Subthreshold concentrations | Mood and synchronization studies [2] |
| Nasal Inhaler | Nasal passages | 30mg in propylene glycol | Cortisol and cooperation studies [5] |
| Olfactory Testing Pens | Nasal passages | 16 dilutions with 2-fold increases | Odor sensitivity assessment [3] |
Three primary administration methods have been validated in experimental settings:
The effect of androstadienone on personal well-being, negativity, and affect can be quantified using standardized psychometric instruments administered pre- and post-exposure:
Androstadienone's effects on social behavior can be quantified using behavioral economics paradigms that measure cooperation, generosity, and social judgment:
Androstadienone appears to tune the brain to efficiently process emotional information, which can be measured through specialized attentional tasks:
Androstadienone has been shown to maintain increased levels of salivary cortisol in women and potentially affect cortisol responses in men [5]:
Beyond cortisol, androstadienone may modulate other endocrine parameters:
Androstadienone's effects on brain activity can be visualized using functional neuroimaging techniques:
Table: Key Behavioral Paradigms for Assessing Androstadienone Effects
| Behavioral Domain | Assessment Method | Primary Metrics | Typical Effect Size |
|---|---|---|---|
| Mood and Affect | Derogatis Sexual Functioning Inventory | Negative affect, personal well-being | Significant reduction in tension and negative states [2] |
| Economic Decision Making | Ultimatum Game | Offer amount, rejection rate | Increased cooperation in males [5] |
| Economic Decision Making | Dictator Game | Donation amount | Increased generosity in males [5] |
| Emotional Attention | Subliminal Face Processing | Response latency, accuracy | Enhanced attention to angry faces [3] |
| Social Behavior | NSHAP Social Network Scale | Friendship quantity, communication frequency | Richer social lives in sensitive older adults [3] |
| Sexual Behavior | Structured Interview | Sexual thoughts, activity frequency | More recent sexual activity in sensitive older adults [3] |
When interpreting results, consider that androstadienone's effects may be context-dependent and moderated by individual differences:
Androstadienone research requires careful attention to ethical considerations:
These application notes and protocols provide a comprehensive framework for investigating the behavioral and physiological effects of the putative human pheromone androstadienone. The methodologies outlined enable researchers to systematically examine how this chemical signal modulates human mood, social behavior, attention, and physiological processes. By standardizing approaches across laboratories, we can advance our understanding of human chemical communication and its implications for social neuroscience, psychology, and endocrinology.
Androstadienone (androsta-4,16-dien-3-one) is an endogenous steroid of the 16-androstene class that has gained significant attention in behavioral neuroscience for its potential pheromone-like properties. This compound is a non-androgenic derivative of gonadal progesterone, meaning it does not exhibit the masculinizing effects typically associated with androgen hormones despite its structural relationship to testosterone [1]. Androstadienone is naturally present in male bodily secretions, with particularly high concentrations found in semen (approximately 440 μM on average), axillary hair, and on axillary skin surfaces [1] [2]. The compound is also detectable in female secretions, though generally at lower concentrations than in males [3].
The potential signaling function of androstadienone in humans remains a subject of active scientific investigation and debate. While some researchers classify it as a "putative human pheromone," this categorization remains controversial due to inconsistent findings across studies and the complex nature of chemosensory communication in humans [4]. Nevertheless, evidence suggests that androstadienone can modulate psychological and physiological states in recipients, often in a sex-dependent manner [2] [4]. These effects appear to occur primarily through unconscious mechanisms, as subjects are typically unable to consciously distinguish androstadienone from control odors when appropriate masking techniques are employed [2].
Table 1: Fundamental Characteristics of Androstadienone
| Property | Description |
|---|---|
| Chemical Name | Androsta-4,16-dien-3-one |
| Molecular Formula | C₁₉H₂₆O |
| Molecular Weight | 270.416 g·mol⁻¹ |
| Class | 16-androstene steroid |
| Natural Occurrence | Male sweat, semen, axillary hair; lower concentrations in female secretions |
| Typical Concentration in Fresh Sweat | ~440 μM (with significant interindividual variation) |
| Androgenic Activity | None |
| Solubility | Soluble in propylene glycol and similar carriers |
Proper stimulus preparation is fundamental to obtaining reliable and reproducible results in androstadienone research. The compound is typically diluted in pharmaceutical-grade propylene glycol, which serves as an odorless carrier that does not interact biologically with the olfactory system [2]. Research indicates that concentrations ranging from 10 μM to 500 μM are effective for behavioral studies, with 500 μM being particularly ecologically relevant as it approximates natural concentrations found in fresh apocrine sweat [2].
To control for conscious odor perception, androstadienone solutions are commonly combined with a masking odor, most frequently 1% v/v clove oil in propylene glycol [2]. This concentration effectively masks the subtle scent of androstadienone while being perceptually neutral in terms of behavioral effects. The prepared solutions should be stored in amber glass containers or polypropylene jars to prevent degradation and photochemical reactions, with recommended storage temperatures between 4-8°C when not in use [2]. For presentation, 5-20 ml of solution is typically placed in containers connected to Teflon nosepieces via a Y-structure olfactometer to ensure consistent delivery [3] [2].
Careful participant screening is critical due to the variable sensitivity to androstadienone within the population. Approximately 50% of adults demonstrate initial insensitivity to androstadienone, though repeated exposure can induce sensitivity in some individuals [5]. Researchers should implement a standardized screening procedure that includes assessment of olfactory threshold and identification ability using established tools such as the "Sniffin' Sticks" test battery [3].
Table 2: Participant Inclusion and Exclusion Criteria
| Criterion | Inclusion | Exclusion |
|---|---|---|
| Olfactory Function | Normal odor threshold and identification scores | Smell impairment, chronic sinus conditions |
| Medications | Medication-free for ≥24 hours | Nasal corticosteroids, psychotropic medications |
| Substance Use | Non-smokers, no illicit drug use | Regular tobacco use, recreational drug use |
| Hormonal Status (Females) | Natural cycling or consistent contraceptive use | Pregnant, lactating, or perimenopausal |
| Health Status | Generally healthy | Respiratory infections, neurological disorders |
Sex and hormonal status represent crucial variables in experimental design. Studies consistently demonstrate that responses to androstadienone are sex-differentiated, with women generally showing greater physiological and behavioral responsiveness [2]. For female participants, menstrual cycle phase should be carefully controlled, with testing ideally conducted during the periovulatory phase (approximately days 12-16 of a 28-day cycle) when sensitivity to chemosignals appears heightened [2]. When studying special populations, such as individuals with gender dysphoria, researchers should note that evidence suggests hypothalamic response patterns to androstadienone may align with experienced gender rather than natal sex, particularly in adolescent and adult populations [3].
Ethical rigor is particularly important in chemosignal research due to the potential for unconscious manipulation of mood and behavior. All study protocols should receive full institutional ethics board review and obtain written informed consent from participants [3]. The consent process should explicitly state that participants will be exposed to odor compounds but may use general terms like "body-derived compounds" rather than specifically referencing pheromones to avoid creating demand characteristics.
Double-blind placebo-controlled designs are essential methodological standards for androstadienone research [2] [6]. Both the experimenters and participants should be unaware of condition assignments throughout data collection and analysis phases. Successful blinding can be verified through post-experiment questionnaires that assess participants' ability to guess their condition assignment. The control condition should be identical to the experimental condition in every way except for the presence of the active compound, typically using the carrier solution with masking odor alone [2].
The modulation of aggressive behavior by androstadienone represents a significant research application with demonstrated effects in laboratory settings [2]. This protocol adapts established behavioral paradigms to specifically measure androstadienone's effects on both reactive and proactive aggression.
Materials Required:
Procedure:
Data Analysis:
This protocol has demonstrated that androstadienone reduces both reactive and proactive aggression in men while potentially increasing reactive aggression in women, despite participants being unable to consciously distinguish the odor [2].
Androstadienone has been shown to modulate cooperative behavior between men, making economic games a valuable paradigm for studying its pro-social effects [6]. This protocol adapts methods from behavioral economics to quantitatively measure androstadienone's influence on cooperation and generosity.
Diagram 1: Experimental workflow for cooperative behavior studies
Materials Required:
Procedure:
Data Analysis:
This protocol has revealed that androstadienone increases cooperative behavior in men after controlling for baseline testosterone levels, with salivary testosterone levels positively correlating with cooperative offers [6].
Androstadienone appears to modulate attention to emotional information and social cognition, providing a foundation for protocols examining its effects on cognitive and emotional processing [1] [5].
Materials Required:
Procedure:
Data Analysis:
Research using similar protocols has found that androstadienone specifically attunes attention to emotional information and can influence perception of biological motion, with heterosexual women showing biases toward perceiving point-light walkers as more masculine when exposed to androstadienone [1].
Appropriate statistical methods are crucial for interpreting androstadienone research findings given the typically subtle effects and potential confounding variables. Mixed-design ANOVA models are frequently employed, with condition (androstadienone vs. control) as a between-subjects factor and time or task type as within-subjects factors [2]. For behavioral economic games, analysis of covariance (ANCOVA) is recommended, controlling for baseline hormone levels which may interact with the effects of androstadienone [6].
When analyzing sex differences, which represent a fundamental aspect of androstadienone research, split-plot factorial designs with sex as an additional between-subjects factor provide the most informative approach [2]. For neuroimaging data, whole-brain analysis with family-wise error correction or small-volume correction for a priori regions of interest (such as the hypothalamus) is recommended based on established protocols [3].
Table 3: Key Behavioral Findings in Androstadienone Research
| Behavioral Domain | Population | Effect Direction | Effect Size Range (Cohen's d) | Notes |
|---|---|---|---|---|
| Reactive Aggression | Men | Decrease | 0.4-0.7 | Context-dependent |
| Reactive Aggression | Women | Increase | 0.3-0.6 | Context-dependent |
| Proactive Aggression | Men | Decrease | 0.3-0.6 | Less studied in women |
| Cooperation | Men | Increase | 0.4-0.8 | After controlling for baseline testosterone |
| Mood | Heterosexual Women | Improvement | 0.3-0.5 | Reduction in negative mood states |
| Social Cognition | Women | Enhanced attention to emotional stimuli | 0.3-0.6 | Specific to social/emotional context |
| Attractiveness Ratings | Women | Increase | 0.2-0.5 | Context-dependent |
Interpreting androstadienone research findings requires careful consideration of several methodological and conceptual factors. First, the context-dependent nature of androstadienone effects necessitates cautious interpretation—effects observed in one experimental context may not generalize to others [4]. Researchers should avoid overgeneralizing findings and clearly specify the boundary conditions of their results.
Second, the sexual dimorphism in responses to androstadienone represents a core aspect of its potential function as a chemosignal [2]. Effects consistently differ between men and women, with some studies showing opposite directional effects depending on the sex of the recipient [2]. These differences should be theorized as potentially adaptive rather than merely variable.
Third, the relationship between conscious perception and behavioral effects requires careful attention. Successful studies typically demonstrate behavioral modulation in the absence of conscious odor discrimination [2]. Verification that participants cannot reliably distinguish androstadienone from control solutions strengthens the argument for unconscious chemosensory communication rather than cognitive mediation.
Finally, researchers should consider the potential mechanisms underlying observed effects. While the neural pathways are not fully elucidated, evidence suggests involvement of the hypothalamus and limbic regions, with modulation of hormonal levels (particularly cortisol) and autonomic nervous system activity [3] [2]. Incorporating physiological measures provides valuable insight into potential mechanisms beyond behavioral changes alone.
Gender dysphoria research represents a specialized application where androstadienone has provided valuable insights. Studies examining hypothalamic response patterns have revealed that adolescents with gender dysphoria show brain activation in response to androstadienone that aligns with their experienced gender rather than natal sex [3]. This protocol involves fMRI measurement of hypothalamic activation during androstadienone exposure, revealing that pre-pubertal children with gender dysphoria show neither typically male nor female patterns, while adolescents demonstrate clear cross-sex hypothalamic responses [3].
Sexual orientation studies have also utilized androstadienone, with research indicating that homosexual men show hypothalamic activation patterns in response to androstadienone that resemble those of heterosexual women rather than heterosexual men [5]. These findings suggest a possible neurobiological correlate of sexual orientation that can be explored using androstadienone as a probe.
Developmental research applications have examined when sex differences in response to androstadienone emerge. Interestingly, the sex difference in hypothalamic responsiveness is already present in pre-pubertal children, suggesting it develops during early perinatal development rather than during sexual maturation [3]. This makes androstadienone a valuable tool for investigating early sexual differentiation of the brain.
Common methodological challenges in androstadienone research include insufficient blinding, inappropriate concentration selection, and failure to control for hormonal status. To address these issues, researchers should always implement triangle odor discrimination tests to verify successful blinding and systematically vary concentrations in pilot studies to determine optimal levels for their specific research question [2].
Stimulus degradation represents another potential concern, though proper storage in amber containers at consistent temperatures generally maintains stability for several months. Fresh solutions should be prepared regularly, and chemical analysis can verify stability if extended use is required.
When encountering null results, researchers should consider several potential factors: the sample may include a high proportion of androstadienone-insensitive individuals; the experimental context may not be appropriate for revealing effects; or the concentration may be outside the effective range. Including positive control tasks known to be sensitive to chemosensory influences can help distinguish true null effects from methodological limitations.
Diagram 2: Troubleshooting approach for null results
Androstadienone represents a valuable research tool for investigating unconscious chemosensory communication in humans, with demonstrated effects on aggression, cooperation, emotional processing, and social cognition. The protocols outlined herein provide methodologically rigorous approaches for studying these effects while accounting for the compound's context-dependent and sexually dimorphic nature. As research advances, standardization of methods across laboratories will be essential for building a cohesive literature. Future studies should continue to elucidate the neural mechanisms underlying androstadienone's effects and explore its potential applications in clinical and social psychology contexts.
Androstadienone (4,16-androstadien-3-one) is a endogenous steroid belonging to the 16-androstene class that has garnered significant scientific interest as a putative human chemosignal. This compound is primarily found in male secretions, including semen, axillary sweat, and on axillary skin surfaces, with concentrations in freshly produced apocrine sweat averaging approximately 440 μM, though with considerable interindividual variability [1] [2] [3]. Unlike many other steroids, androstadienone exhibits no androgenic or anabolic activity, making its effects particularly intriguing to researchers studying human chemical communication [4].
The scientific investigation of androstadienone has yielded seemingly paradoxical findings, with studies reporting sex-specific, context-dependent, and sexually dimorphic effects on physiology, cognition, and behavior [1] [5]. Despite ongoing debate regarding its classification as a true human pheromone, accumulating evidence suggests that androstadienone modulates mood, attention to emotional stimuli, social cognition, and even aggressive behavior in receptor-dependent manners [5] [6] [7]. This application note provides researchers with comprehensive protocols for utilizing androstadienone in experimental settings, with particular emphasis on stability considerations and methodological standardization.
Table 1: Fundamental Chemical Properties of Androstadienone
| Property | Specification |
|---|---|
| Chemical Name | 4,16-Androstadien-3-one |
| CAS Number | 4075-07-4 |
| Molecular Formula | C₁₉H₂₆O |
| Molecular Weight | 270.41 g/mol |
| Appearance | White crystalline powder |
| Chemical Structure | 16-androstene steroid with double bonds at positions 4 and 16, and a ketone group at position 3 |
| Solubility | Soluble in propylene glycol, ethanol, DMSO; insoluble in water |
Androstadienone is characterized as a non-androgenic derivative of gonadal progesterone and represents the most prominent androstene in male bodily secretions [2] [3]. The compound serves as a metabolic intermediate in the biosynthesis of more potent and odorous pheromones such as androstenone, through the action of 5α-reductase, and can be further converted to 3α-androstenol or 3β-androstenol via 3-ketosteroid reductase [4]. This metabolic pathway positions androstadienone as a key compound in the landscape of human chemical ecology.
Primary stock solutions of androstadienone are typically prepared at high concentrations for long-term storage. The following protocol ensures optimal stability:
Experimental working solutions should be prepared fresh from stock aliquots on the day of use:
Determining individual sensitivity to androstadienone represents a crucial first step in many experimental paradigms:
Androstadienone has been extensively used in functional neuroimaging studies to investigate chemosensory processing:
Table 2: Behavioral Paradigms for Assessing Androstadienone Effects
| Behavioral Domain | Experimental Task | Key Parameters | Reported Effects |
|---|---|---|---|
| Aggression | Reactive/Proactive Aggression Tasks | Response to provocation, unprovoked aggression | in men, in women [5] |
| Cooperation | Ultimatum Game, Dictator Game | Offer size, rejection rate | cooperation in men [6] |
| Social Perception | Face Rating Tasks | Attractiveness, dominance ratings | attractiveness of male faces in women [1] [9] |
| Emotional Attention | Dot-Probe Task, Emotional Stroop | Response time to emotional stimuli | attention to emotional information [7] |
| Mood Modulation | Self-report questionnaires | Positive/negative affect, arousal | positive mood in women [1] [4] |
Implementation considerations for behavioral studies:
Maintaining androstadienone stability requires strict adherence to proper storage conditions:
Implement routine quality control measures to ensure experimental consistency:
Researchers working with androstadienone may encounter several methodological challenges:
Based on the collective research experience with androstadienone:
Androstadienone represents a valuable research tool for investigating human chemosensory communication, with effects documented across physiological, cognitive, and behavioral domains. The context-dependent nature of its effects necessitates rigorous methodological control, while its relative stability in proper storage conditions facilitates experimental investigation. Implementation of the protocols outlined in this application note will enhance methodological consistency across laboratories and facilitate more direct comparison of research findings. As the field advances, continued attention to standardization of preparation methods, concentration selection, and experimental paradigms will further elucidate the role of this intriguing compound in human social communication.
The following table outlines the primary causes of low ADD yield and the corresponding genetic engineering strategies to address them.
| Problem Category | Specific Issue | Proposed Genetic Engineering Solution | Observed Outcome |
|---|---|---|---|
| Byproduct Accumulation (C22 Pathway) | Accumulation of C22 steroids (e.g., 4-HBC, 1,4-HBC) [1]. | Sequentially delete genes opccR and sal to block the competing C22 subpathway [1] [2]. |
Molar yield of ADD increased from 59.4% to 71.3% [1] [2]. |
| Incomplete Side-Chain Degradation | Accumulation of 20-hydroxymethyl pregnane byproducts (e.g., 9-OHHP) [3]. | Co-express genes hsd4A and fadE28-29 in a strain already deficient in opccR [3]. |
Improved purity of the target C19 steroid from 80.24% to 90.14% [3]. |
| Product Degradation | ADD or its precursor (AD) is degraded by 3-Ketosteroid-Δ1-dehydrogenase (KstD) enzymes [3]. | Delete multiple kstD genes (e.g., kstD2 and kstD3 were identified as main culprits in M. fortuitum) to prevent ring cleavage [3]. |
A 5-kstD deficient strain showed stable 9-OHAD accumulation with a 42.57% yield increase [3]. |
| Rate-Limiting Conversion | Slow bioconversion from the intermediate AD to ADD [1] [2]. | Overexpress the kstD1 gene to enhance the AD-to-ADD conversion step [1] [2]. |
Contributed to achieving a high final ADD molar yield of 82.0% [1] [2]. |
Here are the methodologies for key genetic manipulations and bioconversion processes cited in the research.
This protocol is based on the strategy of rerouting the phytosterol degradation pathway in Mycobacterium neoaurum [1] [2].
opccR and sal genes from the chromosome of M. neoaurum NRRL B-3805.kstD1 gene into a specific site on the chromosome via site-specific recombination to ensure stable expression without relying on plasmids [1] [2].This describes a two-step biotransformation process commonly used for high-yield ADD production [1].
The diagram below visualizes the engineered pathway for directed ADD synthesis in Mycobacterium, integrating the key genetic modifications discussed.
Q1: My ADD yield is low, and I see multiple unknown peaks in my HPLC analysis. What should I do?
This strongly indicates the accumulation of byproducts. You should first characterize these byproducts. The most common culprits are C22 steroids from an incomplete side-chain cleavage or degraded products from residual KstD activity. Follow the strategies in the table above: confirm the deletion of opccR and sal to block the C22 pathway, and ensure all major kstD genes are knocked out to prevent product degradation [1] [3].
Q2: Why use chromosomal integration instead of plasmids for gene overexpression?
For industrial-scale, long-term biotransformation processes (especially using resting cells), chromosomal integration is preferred because it provides genetic stability. Plasmid-based systems can be lost over time without antibiotic selection, which is often impractical in large fermenters. Integrating the gene (like kstD1) into the chromosome ensures it is retained throughout the production cycle [1] [2].
Q3: What is the function of KstD if it both produces and degrades my product? KstD is a double-edged sword. It is the essential enzyme that converts AD into ADD. However, if its activity is not controlled, it can further degrade ADD by catalyzing the Δ1-dehydrogenation, which makes the A-ring susceptible to spontaneous cleavage and complete breakdown of the steroid nucleus. The solution is to use a strain where the "degradative" KstDs (like KstD2/3) are deleted, while overexpressing the "productive" KstD (like KstD1) specifically for the AD-to-ADD step [3].
Understanding the basic properties of your target compound is the first step in designing a purification protocol.
| Property | Specification |
|---|---|
| IUPAC Name | Androsta-4,16-dien-3-one [1] |
| CAS Number | 4075-07-4 [1] |
| Molecular Formula | C₁₉H₂₆O [1] [2] |
| Molecular Weight | 270.41 g/mol [1] |
| Chemical Classification | Endogenous steroid of the 16-androstene class [2] |
Based on general strategies for purifying organic compounds, especially steroids, the following workflow can be adapted for Androstadienone. A core technique will be High-Performance Liquid Chromatography (HPLC) due to its high resolving power.
The diagram below outlines a logical sequence for purifying Androstadienone, from initial mixture to final analysis.
Before HPLC, a preliminary cleanup is often necessary.
This is the core step for achieving high purity.
After collecting the HPLC fraction containing pure Androstadienone, the solvent must be removed.
| Category | Question / Issue | Possible Cause & Solution |
|---|---|---|
| General Strategy | What is the first step in purifying Androstadienone? | Start with a simple liquid-liquid extraction or SPE to remove major impurities before using more expensive HPLC. |
| HPLC Issues | Why are my HPLC peaks broad or poorly resolved? | The gradient elution method may need optimization (slower gradient, different solvent ratio). Ensure the column is properly equilibrated. |
| Why is my HPLC column pressure too high? | The column or guard column may be clogged with particulate matter. Centrifuge and filter your sample through a 0.45 µm filter before injection [5]. | |
| Final Product | How do I remove buffer salts after HPLC? | Use lyophilization after HPLC. Rediluting the sample in pure water and re-lyophilizing 1-2 times can effectively remove volatile salts like TEAA [5]. |
| Compound Specific | The final product has an odor. Is this normal? | Yes. Androstadienone is described as a pheromone-like steroid found in sweat, and related androstenes are known to be odorous [6] [2]. |
The table below summarizes key information about androstadienone that is relevant to its handling and stability.
| Property | Description | Relevance to Stability |
|---|---|---|
| CAS Number | 4075-07-4 [1] [2] | For precise chemical identification. |
| Molecular Formula | C₁₉H₂₆O [1] [2] | - |
| Molecular Weight | 270.41 g·mol⁻¹ [1] [2] | - |
| Chemical Family | 16-androstene steroid [3] [4] | Similar steroids can be degraded by strong oxidizers [5]. |
| Reported Form | White powder [2] | - |
| Key Instability Factor | Susceptible to radiation-induced degradation by hydroxyl radicals (·OH) [5]. | Suggests sensitivity to oxidative stress. |
While a specific stability-indicating method for androstadienone is not documented, research on screening anabolic steroids in biological samples provides a robust, transferable protocol. The following High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method can be adapted for analyzing androstadienone and detecting its potential degradation products [6].
The workflow for this analytical method is outlined below:
1. Sample Preparation
2. HPLC Separation
3. Mass Spectrometry Detection
Q1: What are the primary factors that could degrade androstadienone in my stock solution? Although direct data is limited, evidence suggests that steroid hormones like androstadienone are highly susceptible to oxidative degradation. One study on a similar androgen showed that hydroxyl radicals (·OH) were the primary cause of degradation under irradiation [5]. This implies that exposure to oxidizers, light, or elevated temperatures could compromise stability.
Q2: How can I monitor androstadienone for decomposition in my experiments? Implementing a stability-indicating method is crucial. The HPLC-MS/MS protocol described above is the gold standard. You should regularly analyze your stock solutions and compare chromatograms over time. The appearance of new peaks indicates the formation of degradation products, while a decrease in the androstadienone peak area indicates loss of potency [6] [7].
Q3: My solution appears cloudy or has formed a precipitate. What should I do? Androstadienone is supplied as a white powder [2]. Cloudiness or precipitation likely indicates a solubility issue. First, confirm that the solvent you are using is compatible (propylene glycol is commonly used as a carrier in research [8] [9]). Gently warming the solution and sonicating may re-dissolve the compound. If precipitation persists, consider filtering the solution sterilely or preparing a fresh batch with a different solvent or concentration.
Given the scarcity of direct data, your troubleshooting may require a systematic approach:
Disclaimer: The following guide is a template. The causes and solutions listed are generalized from common pharmaceutical decomposition issues [1] and must be verified and tailored for Androstadienone through your own experimental data.
| Observed Problem | Potential Root Cause | Recommended Corrective Action |
|---|---|---|
| Unusual Color Change (e.g., Yellowing, Browning) | Exposure to light or UV radiation; Oxidation; Impurity formation; Moisture-induced hydrolysis. | Shield from light using amber glass; Use inert gas (N₂/Ar) blanketing; Optimize purification to remove catalysts; Ensure storage conditions are anhydrous [1]. |
| Formation of Precipitate or Cloudiness | Decomposition products exceeding their solubility limit; Interaction with container closure system; Hydrolysis. | Re-dissolve and re-purify; Check material compatibility of filters/vials; Use buffering agents to control pH if applicable. |
| Loss of Potency in Bioassays | Specific chiral center racemization; Decomposition of active moiety; Formation of antagonistic or inactive molecules. | Conduct chiral purity analysis; Identify primary degradation products; Reformulate with stabilizing excipients [1]. |
| Unexpected Chromatographic Peaks (HPLC/UPLC) | New degradation products with different polarity; Acid/Base catalysis; Thermal degradation. | Scale-up isolation for identification (e.g., LC-MS); Review and adjust pH of solutions; Lower processing and storage temperatures [1]. |
| Inconsistent Research Results | Variable purity between batches; In-situ decomposition during experiments. | Implement stricter QC release criteria; Pre-validate compound stability under experimental conditions. |
Q1: What are the primary environmental factors that destabilize Androstadienone in solution? A1: The most common factors are oxidation and hydrolysis.
Q2: Our cell-based assays show high variability that we suspect is due to compound decomposition. How can we confirm and address this? A2: Implement a two-pronged approach:
Q3: What is the best way to store solid Androstadienone for long-term stability? A3: For long-term storage, store the solid form in a dark, cold, dry, and oxygen-free environment. The recommended standard is in an amber glass vial, sealed under an inert atmosphere, and stored at -20°C or lower inside a desiccator.
This protocol provides a methodology for systematically studying Androstadienone's stability under various stress conditions [2].
1. Objective: To identify the major degradation pathways of Androstadienone by exposing it to forced degradation conditions and analyzing the outcomes.
2. Materials and Equipment:
3. Experimental Procedure:
4. Data Analysis:
The diagram below outlines the logical workflow for troubleshooting a decomposition problem, from initial observation to solution implementation.
What is the most significant factor causing inaccurate androstenedione results? The primary issue is the low specificity of immunoassays (like RIA and ELISA). Antibodies used in these tests often cross-react with other structurally similar steroids (such as testosterone, DHEA, and 17-hydroxyprogesterone), leading to overestimation of results [1] [2] [3].
Which analytical method is considered the "gold standard" for androstenedione detection? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most accurate method. It separates the analyte from interferents before detection, providing superior specificity and sensitivity compared to immunoassays [1] [2] [3].
What are common problems when transferring an androstenedione LC-MS/MS method between labs? Common issues during method transfer include nonspecific binding (NSB) of the compounds to labware, variability between lots of consumables (like supported liquid extraction plates), and challenges with high baseline noise [4].
Besides clinical diagnostics, where else is androstenedione detection important? Accurate detection is crucial in anti-doping control. Androstenedione is banned by the World Anti-Doping Agency (WADA), and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is used to confirm its abuse [5].
The table below summarizes the key characteristics of different analytical methods for androstenedione.
| Method | Key Principle | Advantages | Limitations / Known Issues |
|---|---|---|---|
| Immunoassays (RIA, ELISA) | Antibody-antigen binding with radioactive or enzyme-linked detection [1] [2]. | High throughput, technically simpler, lower equipment cost [2]. | Cross-reactivity with similar steroids leads to overestimation (RIA can be almost 80% higher than LC-MS/MS) [1] [2] [3]. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by detection based on mass-to-charge ratio [6] [1]. | High specificity and sensitivity, can measure multiple steroids simultaneously, considered more accurate [1] [2] [3]. | Higher cost, technical complexity, requires specialized equipment and expertise [2]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, then mass spectrometry detection [6] [5]. | High resolution; can be coupled with IRMS to distinguish endogenous vs. synthetic steroid origin [5]. | Often requires derivatization of samples, which adds steps to sample preparation [5]. |
Scenario 1: Inaccurate High Results from Immunoassays
Scenario 2: Problems During LC-MS/MS Method Transfer or Setup
Scenario 3: Confirming Androstenedione Doping in Athletes
The following workflow outlines a general protocol for quantifying androstenedione in human serum using LC-MS/MS, based on established methods [1].
Key Method Parameters (for reference):
Understanding the basic chemical properties of Androstadienone is the first step in selecting an appropriate solvent.
| Property | Description |
|---|---|
| IUPAC Name | Androsta-4,16-dien-3-one [1] |
| CAS Number | 4075-07-4 [1] [2] |
| Molecular Formula | C₁₉H₂₆O [1] [2] |
| Molecular Weight | 270.41 g/mol [1] [2] |
| Chemical Structure | A 16-androstene class endogenous steroid [1]. |
| Key Functional Groups | An α,β-unsaturated ketone (3-one group on ring A) and a double bond at C-16 [3] [1]. |
| Enzymatic Inhibition | Non-competitive inhibitor of 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase [2]. |
| Optimal Enzyme pH | 7.5 - 8.5 for the enzymes it inhibits [2]. |
The following table summarizes how Androstadienone has been handled in published scientific studies. This provides practical examples of solvent and solution preparation.
| Study Focus | Reported Solvent & Solution Preparation | Concentration Used | Key Considerations |
|---|---|---|---|
| Human Behavioral Studies [4] | Diluted in propylene glycol, with 1% musk oil as a masker. | 250 µM solution | The solvent is biocompatible for sensory tests; concentration is near the detection threshold. |
| General Biochemical Role [2] | The enzymes it inhibits are stimulated by chemicals like hydrogen peroxide or NADPH. | Information not specified | Highlights reactivity with specific chemicals; useful for designing enzyme-activity assays. |
Since a definitive guide for Androstadienone is not available, you can apply standard solvent selection criteria, using the information above as a starting point. The following workflow outlines this decision-making process.
Based on this workflow and general principles of organic chemistry [5], here are key factors to consider:
Q: How can I dissolve Androstadienone for a cell-based assay? A. A common and effective method is to create a concentrated stock solution in 100% DMSO. This stock can then be diluted into your aqueous cell culture medium. Ensure the final DMSO concentration is low enough (typically <0.1-1%) to avoid cytotoxicity.
Q: I need to run an HPLC analysis on a reaction mixture containing Androstadienone. What conditions should I start with? A. Given its non-polar nature, Reverse-Phase (RP) HPLC is a suitable starting point [6].
Q: The experimental protocol mentions using a musk oil mask. Is this necessary for all experiments? A. No, this is specific to psychophysical or behavioral studies where the conscious smell of Androstadienone must be eliminated to avoid bias [3] [4]. For purely chemical or biochemical experiments, a masker is not needed.
Q1: What are the recommended long-term storage conditions for Androstadienone? For multi-year storage, standard pharmaceutical guidelines recommend conditions of 25°C ± 2°C and 60% RH ± 5% RH [1]. Stability studies on related steroids in dried blood spots (DBS) confirm that biomarkers remain stable for up to one year when stored at 4°C, -20°C, or -70°C [2].
Q2: How stable is Androstadienone at room temperature? While specific data on pure Androstadienone is limited, a study on structurally similar steroids in DBS found that most analytes were stable at room temperature for at least 4 weeks [2]. For periods longer than a month, refrigerated or frozen storage is necessary to prevent significant degradation [2] [1].
Q3: What factors are most critical for ensuring stability? The key factors to control are temperature, humidity, and the nature of your sample [1].
Q4: What is the typical shelf life? Under recommended long-term storage conditions, pharmaceutical products can have a typical shelf life ranging from 24 to 36 months [1]. The exact shelf life for your specific Androstadienone preparation should be determined empirically.
The table below summarizes the stability of steroids related to CAH diagnosis when stored in Dried Blood Spots (DBS). This data can serve as a reference for the stability behavior you might expect with Androstadienone [2].
| Analyte | Stability at Room Temperature | Stability at 4°C, -20°C, or -70°C |
|---|---|---|
| 21-Deoxycortisol | Stable for 1 year | Stable for 1 year |
| 17-Hydroxyprogesterone | Stable for 1 year | Stable for 1 year |
| 4-Androstenedione | Stable for 1 year | Stable for 1 year |
| Cortisol | Significant decrease from Month 6 | Stable for 1 year |
| 11-Deoxycortisol | Significant decrease at Year 1 (at low levels) | Stable for 1 year |
You can adapt this methodology, based on a published stability study, to validate the storage conditions for your specific Androstadienone samples [2].
1. Sample Preparation:
2. Storage Conditions:
3. Time-Point Analysis:
4. Data Analysis:
The diagram below illustrates this experimental workflow.
To ensure the long-term stability of your Androstadienone samples:
The following table summarizes a method, detailed in a patent, for synthesizing Testosterone from Androstenedione while aiming to reduce the formation of an unwanted byproduct, 3,17-diol [1]. The key principle is a low-temperature reduction, which could be relevant for other similar steroid conversions.
| Aspect | Technical Specification |
|---|---|
| Objective | Synthesize Testosterone from Androstenedione while minimizing the byproduct 3,17-diol [1]. |
| Key Technique | Low-temperature reduction of Androstenedione with Potassium Borohydride (KBH₄) [1]. |
| Critical Parameter | Conduct the reaction between -5 °C and -10 °C [1]. |
| Solvent System | Use a mixed solvent system (5-15 times the weight of Androstenedione) [1]. |
| Reaction Monitoring | Monitor until the Androstenedione is completely reacted [1]. |
| Work-up | Quench excess KBH₄ with glacial acetic acid (15-40% of KBH₄ weight); recover solvent, add water, and filter to obtain crude product [1]. |
| Purification | Recrystallize the crude product with ethanol to obtain pure Testosterone [1]. |
This process can be visualized in the following workflow. The critical step of temperature control is highlighted.
Based on the search results, I was unable to find a direct, detailed FAQ for Androstadenione synthesis. The information provided above for Testosterone serves as an example of how a similar synthetic challenge can be addressed.
To aid your research, here are two potential pathways you could explore, as suggested by the literature:
The table below summarizes the primary findings from research on androstadienone (AND), highlighting its sexually dimorphic effects.
| Domain | Reported Effects | Conflicting Evidence & Contextual Dependencies |
|---|---|---|
| Physiological & Mood | In women, improves mood, reduces feelings of tension and nervousness, and increases focus and cortisol levels [1] [2] [3]. | Effects are inconsistent; one study found mood improvement only when the experimenter was male [1] [4]. |
| Sexual Response | Some studies show a beneficial effect on sexual desire and arousal in women [1] [4]. | Effects are highly dependent on context (e.g., the presence of a male attendant). Robust, direct evidence is lacking [1] [4]. |
| Cognition & Perception | Modulates attention towards emotional information [1] [2]. In women, can increase the perceived attractiveness of male faces and promote attractiveness ratings of potential mates [1] [4]. | Some studies found no specific effect on men's attractiveness judgments, and effects can be modulated by the observer's own gender and anxiety levels [4]. |
| Neuroimaging | Activates brain regions involved in social cognition (e.g., preoptic area, hypothalamus, fusiform cortex) in a sex-specific manner, with some patterns mirroring those in homosexual men [4] [2]. | The interpretation of this neural activation is debated. It may not be specific to pheromone signaling but rather related to general odor processing [4]. |
To ensure reproducibility, here are the methodologies commonly used in key androstadienone studies:
The mechanism of how androstadienone might work in humans is a central point of uncertainty, as adults lack a functional vomeronasal organ (VNO), the primary pheromone detector in many animals [1]. The following diagram illustrates the proposed pathway via the main olfactory system.
Proposed Neurobiological Pathway for Androstadienone
The table below summarizes the key analytical techniques identified for androstenone, which could serve as a reference for developing androstadienone assays.
| Method | Key Characteristics | Matrix | Detection Limit/Scope | Citations |
|---|---|---|---|---|
| Enzyme Immunoassay (EIA) | Non-invasive; uses polyclonal antibodies; suitable for high-throughput analysis. | Feces, Urine | Calibration range: 3.9 - 1000 ng/mL [1] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High specificity and sensitivity; considered a reference method. | Saliva | Monitored ion: m/z 272 [2] | |
| Radioimmunoassay (RIA) | Early validated method; requires radioactive materials. | Human axillary collections | Not specified in abstract [3] |
Here is a closer look at the experimental workflows for the two most detailed methods found in the search results.
This protocol, detailed in a 2023 study, outlines a non-invasive method for quantifying androstenone in pig feces and urine [1].
The following diagram illustrates the core workflow of this competitive EIA procedure:
This method was used to measure androstenone and related steroids in boar saliva [2].
When choosing or developing a method, researchers should consider several factors:
| Biological Domain | Observed Effect | Experimental Support & Key Findings | Concentration / Dosage Used |
|---|---|---|---|
| Physiological Effects | Modulates cortisol levels; increases sympathetic arousal [1] [2]. | Maintained elevated salivary cortisol in women; increased skin conductance [1] [3]. | ~200 - 700 μM (ecologically relevant) to 10 mM (high) [1] [4]. |
| Social Cognition & Mood | Promotes positive mood; reduces negative feelings [5] [6]. | Enhanced positive mood and reduced tension in women, often in a context-dependent manner [5] [1]. | 250 μM to 6.25 mM in mood studies; effects can be experimenter-gender dependent [5] [1]. |
| Social Behavior & Perception | Increases perceived attractiveness and dominance of men [5] [1] [2]. | Men rated as more attractive by women in a speed-dating context; increased perceived dominance of male faces [1] [2]. | 500 μM (speed-dating); 200-700 μM (face perception) [1] [2]. |
| Modulation of Aggression | Sex-dependent effects on reactive and proactive aggression [2]. | Reduced reactive and proactive aggression in men; increased reactive aggression in women [2]. | 500 μM (ecologically relevant concentration) [2]. |
| Cooperative Behavior | Increases cooperation among men [3]. | Men made larger offers in ultimatum and dictator games, indicating more cooperative behavior [3]. | 30 mg of synthetic AND (supra-physiological) [3]. |
| Neural Activation | Activates the hypothalamus and social cognition brain networks [5] [4] [7]. | fMRI/PET studies show hypothalamic activation in heterosexual women and homosexual men; specific brain network activation varies with sexual orientation and gender identity [4] [7]. | Various, from 0.001 mM (low) to 10 mM (high); response can be concentration and sex-specific [4]. |
To help you evaluate or replicate these findings, here are the methodologies for key experiments cited above.
1. Aggression Modulation Task [2]
2. Social Decision-Making (Cooperation) Task [3]
3. Neuroimaging (fMRI) Protocol [4]
The diagrams below outline the proposed biological pathway of androstadienone and a generalized workflow for conducting research in this field.
Researchers use a combination of experimental and computational methods to determine how strongly a compound binds to the androgen receptor. Below are the core methodologies.
| Method Type | Method Name | Key Procedure Description | Key Measurement Outputs |
|---|---|---|---|
| Experimental | Competitive Binding Assay [1] [2] | A test compound competes with a known high-affinity radiolabeled ligand (e.g., [3H]methyltrienolone) for receptor binding sites. | Relative Binding Affinity (RBA), IC50 (half-maximal inhibitory concentration) |
| Experimental | X-ray Crystallography [3] | The 3D crystal structure of the ligand bound to the receptor's Ligand-Binding Domain (LBD) is solved. | Atomic-level interaction details (van der Waals contacts, hydrogen bonds) |
| Computational | Molecular Docking & Free Energy Calculation [4] [5] | Computer models simulate how a ligand fits into the receptor binding pocket and calculate the energy of interaction. | Docking score, estimated Binding Free Energy (ΔGbind) |
This workflow diagram illustrates how these methods can be integrated in a study:
Since direct data for Androstadienone is unavailable, the following table provides a quantitative reference for the binding affinity of well-characterized androgens, as determined by competitive binding assays. You can use this as a benchmark.
| Ligand | Relative Binding Affinity (RBA) | Notes / Experimental Context |
|---|---|---|
| Methyltrienolone (R1881) | 100% (Reference) | Used as the reference compound (100%) in competitive assays [2]. |
| 19-Nortestosterone (Nandrolone) | High | RBA is lower than R1881 but higher than Testosterone [2]. |
| Testosterone | Medium | Used as a mid-range reference point [2]. |
| Dihydrotestosterone (DHT) | Varies by tissue | Shows higher affinity than Testosterone, partly due to geometry of electrostatic interactions [3] [2]. |
| Tetrahydrogestrinone (THG) | Very High | A "designer steroid" with higher affinity than DHT; establishes more van der Waals contacts [3]. |
The table below summarizes the primary and secondary metabolites of 1-Testosterone identified in human urine, based on controlled administration studies [1].
| Metabolite Name | Chemical Structure | Key Functional Features | Relative Abundance (in urine) |
|---|---|---|---|
| 1-Testosterone (Parent) | 17β-hydroxy-5α-androst-1-en-3-one | Parent compound; direct androgen receptor agonist | Low |
| 5α-Androst-1-ene-3,17-dione | 3,17-diketo-5α-androst-1-ene | 17-oxidized metabolite | Medium |
| 5α-Androst-1-ene-3α,17β-diol | 3α,17β-dihydroxy-5α-androst-1-ene | 3-reduced metabolite | High |
| 3α-hydroxy-5α-androst-1-en-17-one | 3α-hydroxy-5α-androst-1-en-17-one | 3-epimer of the parent; key long-term detection marker | High |
| 5α-Dihydrotestosterone (DHT) | 17β-hydroxy-5α-androstan-3-one | Saturated A-ring; primary and potent metabolite | High (Primary) |
For researchers looking to replicate or design metabolic studies for steroids like 1-Testosterone, the following summarizes a validated experimental protocol [1].
The table below compares the quantitative effects and physicochemical properties of 1-Testosterone with other anabolic steroids, based on rodent study data and pharmacological profiles [2] [3].
| Steroid | Androgenic Potency (vs. TP) | Anabolic Potency (vs. TP) | Liver Weight Increase | Aromatizable | 5α-Reducible |
|---|---|---|---|---|---|
| 1-Testosterone | High (Equivalent) | High (Equivalent) | Significant | No | No |
| Testosterone Propionate (TP) | (Reference) | (Reference) | No significant change | Yes | Yes |
| Dihydrotestosterone (DHT) | High | High | Not specified | No | N/A |
Human and animal studies reveal that 1-Testosterone, while effective, carries significant health risks. The table below summarizes key clinical findings from a study where resistance-trained men consumed 330 mg/day of a related prohormone for 4 weeks [4].
| Health Parameter | Change with 1-Testosterone Prohormone | Clinical Significance |
|---|---|---|
| Body Composition | ↑ Lean body mass (+6.3%), ↓ Fat mass (-24.6%) | Anabolic effect confirmed |
| Muscular Strength | ↑ Back squat 1-rep max (+14.3%) | Performance enhancing |
| HDL Cholesterol | ↓ 38.7% | Major cardiovascular risk factor |
| LDL Cholesterol | ↑ 32.8% | Major cardiovascular risk factor |
| Liver Enzymes (AST) | ↑ 113.8% | Indicator of liver stress/damage |
| Kidney Function (Creatinine) | ↑ 19.6%, ↓ Glomerular Filtration Rate | Indicator of impaired kidney function |
The metabolic pathway and detection workflow for 1-Testosterone can be visualized as follows:
Diagram Title: 1-Testosterone Metabolic Pathway & Detection Workflow
Androstadienone is an endogenous steroid of the 16-androstene class [1]. While it is structurally related to androgenic sex hormones, it is not known to exhibit androgenic or anabolic effects [1]. Its key differentiator lies in its role as a putative human chemosignal, influencing psychological and physiological states rather than acting through classic hormonal pathways.
The table below summarizes its core characteristics for comparison.
| Property | Description |
|---|---|
| CAS Number | 4075-07-4 [2] [3] [4] |
| Molecular Formula | C₁₉H₂₆O [2] [3] [4] |
| Molecular Weight | 270.41 g/mol [2] [3] |
| Chemical Names | Androsta-4,16-dien-3-one; 4,16-Androstadien-3-one [2] [1] |
| Key Proposed Function | Putative human pheromone/chemosignal [1] [5] [6] |
| Androgenic Activity | None reported [1] |
Androstadienone's biological activity is complex and often context- or sex-dependent. The table below summarizes key experimental findings, which are crucial for comparing its "performance" against other molecules.
| Observed Effect | Experimental Subjects | Key Findings | Research Context |
|---|---|---|---|
| Modulation of Aggression [5] | 206 men & women | Reduces reactive/proactive aggression in men; increases reactive aggression in women. | Double-blind, placebo-controlled study using decision-making tasks. |
| Hypothalamic Activation [7] [8] | Heterosexual men & women | Activates the hypothalamus in both sexes; effect is concentration-dependent and can be sexually dimorphic. | fMRI studies with controlled olfactory stimulation. |
| Influence on Social Behavior & Cognition [2] [6] [9] | Mostly men | Increases cooperation in men [6]; increases gaze avoidance in men with high social anxiety [9]; affects perception of emotions on faces [2]. | Behavioral studies (economic games, eye-tracking). |
| Mood & Physiological State [1] | Mostly women | Reduces negative feelings (tension, nervousness); increases sympathetic arousal and cortisol levels. | Controlled exposure and psychological assessment. |
For researchers to replicate or compare studies, here are the methodologies from key cited works.
fMRI Study on Hypothalamic Response [7] [8]
Behavioral Study on Aggression [5]
Economic Game Study on Cooperation [6]
Based on the research, Androstadienone is proposed to act as a chemosignal. The following diagram outlines the general pathway from detection to behavioral effects.
To build a more complete comparison guide, you may need to investigate the following areas:
The following protocol is adapted from a study that determined steroid hormones in urine using GC-MS/MS, which can be a foundation for developing an Androstadienone method [1].
Sample Preparation Technique: Solid-Phase Analytical Derivatization (SPAD)
Instrumental Analysis: GC-MS/MS
The workflow of this analytical method can be visualized as follows:
The table below summarizes quantitative data from relevant studies to illustrate typical validation outcomes and performance metrics.
| Parameter | Reported Value / Range | Compound / Context | Source |
|---|
| LOD/LOQ | LOD: 1.0–2.5 ng/mL LOQ: 2.5–5.0 ng/mL | Steroid hormones (Testosterone, Estrone, etc.) in urine [1] | | | Recovery | 83.2% – 106% | Amphetamines & cathinones in blood (via LLE) [3] | | | Interday Accuracy | 89.0% – 108% | Amphetamines & cathinones in blood [3] | | | Interday Precision | ≤ 8.1% (RSD) | Amphetamines & cathinones in blood [3] | | | Retention Time | Varies by compound & method | Critical for compound identification [4] | | | Derivatization | Trimethylsilyl (TMS) with MSTFA | Steroid hormones for GC-MS/MS [1] | |
Androstadienone (androsta-4,16-dien-3-one) is an endogenous steroid belonging to the 16-androstene class that has been investigated extensively for its potential pheromone-like activities in humans. This compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone (a more potent and odorous compound) by 5α-reductase [1]. Androstadienone is found in various human secretions and tissues including male semen, axillary hair, axillary skin surface, and sweat, with concentrations in freshly produced apocrine sweat averaging approximately 440 μM, though with considerable interindividual differences [2] [3].
For researchers and drug development professionals working with androstadienone, understanding its potential for cross-reactivity in bioassays is methodologically crucial. Cross-reactivity occurs when compounds with structural similarity to the target molecule interfere with assay measurements, potentially leading to false positives or inaccurate quantifications [4]. This comprehensive review summarizes the current experimental data on androstadienone cross-reactivity, provides detailed protocols for cross-reactivity testing, and presents visualizations of key structural and experimental relationships to support rigorous assay development and validation.
While comprehensive cross-reactivity data specifically testing androstadienone in various steroid hormone immunoassays is limited in the available literature, one detailed study examined cross-reactivity patterns for multiple steroids in the Roche Diagnostics Elecsys Cortisol and Testosterone II assays [4]. This research employed rigorous experimental protocols where test compounds were spiked into normal human plasma and measured compared to unadulterated samples, with interference expressed as percent cross-reactivity.
The findings demonstrated that structural similarity significantly predicts cross-reactivity potential. Compounds with high two-dimensional molecular similarity to cortisol (Tanimoto similarity coefficient > 0.867) frequently showed strong cross-reactivity (≥5%) in cortisol immunoassays [4]. Although this study did not explicitly include androstadienone in its test panel, the methodological framework provides an essential experimental paradigm for assessing androstadienone cross-reactivity in various assay systems.
Table 1: Experimental Cross-Reactivity Data for Steroid Hormone Immunoassays
| Assay Type | Strongly Cross-Reactive Compounds (≥5%) | Cross-Reactivity Percentage | Structural Similarity to Target |
|---|---|---|---|
| Cortisol | 6β-hydroxycortisol | ≥5% | High (Tanimoto > 0.867) |
| Cortisol | 21-deoxycortisol | ≥5% | High (Tanimoto > 0.867) |
| Cortisol | Prednisolone | ≥5% | High (Tanimoto > 0.867) |
| Cortisol | 6-Methylprednisolone | ≥5% | High (Tanimoto > 0.867) |
| Testosterone | Methyltestosterone | Not specified | High |
| DHEA sulfate | No compounds showed ≥5% cross-reactivity | <5% for all tested compounds | Variable |
The potential for cross-reactivity interference by androstadienone or with androstadienone measurements stems from its structural relationships with other steroids. Androstadienone is characterized by its androstene skeleton with double bonds at positions 4 and 16, and a ketone group at position 3 [1]. This structure shares considerable similarity with various endogenous steroids, including testosterone, androstenedione, and other 16-androstene compounds.
Research has established that cross-reactivity patterns in steroid hormone immunoassays directly correlate with two-dimensional molecular similarity, with strongly cross-reactive compounds typically displaying Tanimoto similarity coefficients > 0.867 to the target molecule [4]. This relationship enables predictive modeling of potential assay interference, allowing researchers to anticipate which steroid assays might demonstrate cross-reactivity with androstadienone based on structural alignment.
For researchers requiring experimental validation of androstadienone cross-reactivity, the following protocol adapted from the NCCLS Guideline EP7-A provides a rigorous methodological framework [4]:
Sample Preparation: Prepare test solutions by spiking androstadienone into normal human plasma or appropriate biological matrix at concentrations spanning the expected physiological and supra-physiological ranges (typically from low nanomolar to micromolar concentrations).
Experimental Design: Compare each spiked sample with unadulterated control samples (matrix without androstadienone) in replicate measurements (typically n ≥ 5).
Assay Conditions: Run all assays according to manufacturer specifications on appropriate analytical platforms. For the Roche Elecsys system, follow manufacturer protocols for Cortisol, Testosterone II, or other relevant steroid hormone assays.
Cross-Reactivity Calculation: Calculate percent cross-reactivity as the ratio of observed "steroid" measurement to the amount of androstadienone test compound added, multiplied by 100.
Interpretation Criteria: Classify cross-reactivity as: Strong (≥5%), Weak (0.5-4.9%), Very Weak (0.05-0.49%), or Not Cross-Reactive (<0.05%).
To complement experimental testing, researchers can employ computational approaches to predict potential cross-reactivity:
Two-Dimensional Similarity Analysis: Use molecular fingerprinting algorithms (such as MDL public keys) with Tanimoto similarity coefficients.
Software Tools: Implement protocols available in molecular modeling packages (e.g., Discovery Studio "find similar molecules by fingerprints" function).
Reference Compounds: Compare androstadienone against target molecules of relevant immunoassays (e.g., cortisol, testosterone, estradiol, progesterone).
Threshold Application: Consider compounds with Tanimoto coefficients > 0.867 as having high potential for cross-reactivity requiring experimental validation [4].
Figure 1: Metabolic Pathway of Androstadienone and Structurally Related Compounds. Androstadienone occupies a central position in the metabolic pathway of 16-androstene steroids, serving both as an endogenously present compound and metabolic intermediate [1].
Figure 2: Experimental Workflow for Assessing Androstadienone Cross-Reactivity. This workflow integrates computational prediction with experimental validation to efficiently identify potential cross-reactivity issues in bioassays [4].
For researchers investigating androstadienone in clinical, pharmacological, or pheromone research contexts, the following best practices are recommended:
Comprehensive Cross-Reactivity Screening: When developing immunoassays for androstadienone detection, screen against structurally similar endogenous steroids including androstenone, androstadienol, testosterone, and related 16-androstene compounds.
Context-Specific Validation: Consider the biological context when interpreting results. In populations with altered steroid metabolism (e.g., 21-hydroxylase deficiency) or those using synthetic steroids, cross-reactivity may be more clinically significant [4].
Orthogonal Method Verification: Employ multiple detection methods (e.g., combining immunoassay with LC-MS/MS) to verify androstadienone measurements, particularly when unexpected results are obtained.
Reporting Standards: Clearly document cross-reactivity testing results in publications, including percent cross-reactivity for key structurally similar compounds and the methodological details of testing protocols.
The current literature reveals significant knowledge gaps regarding androstadienone cross-reactivity in bioassays. Future research should prioritize:
Systematic Cross-Reactivity Profiling: Comprehensive testing of androstadienone across major commercial steroid immunoassay platforms.
Standardized Protocols: Development of standardized cross-reactivity testing protocols specific to androstadienone and related putative pheromone compounds.
Clinical Cutoff Establishment: Determination of clinically relevant cross-reactivity thresholds for androstadienone in various assay contexts.
Structural-Activity Relationships: Detailed investigation of the molecular features that contribute to antibody recognition of androstadienone to inform assay design and interpretation.